molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1319432
CAS No.: 87597-21-5
M. Wt: 348.98 g/mol
InChI Key: ONYDCYFHPPFRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C9H7Br2N3O2 and its molecular weight is 348.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCYFHPPFRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600372
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-21-5
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a rigid, nitrogen-rich bicyclic system, it serves as a cornerstone for designing novel therapeutic agents with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This guide focuses on a specific, synthetically valuable derivative: Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate . The strategic placement of two bromine atoms at the 6 and 8 positions offers key reactive handles for further chemical modification through cross-coupling reactions, while the ethyl carboxylate group at the 2-position provides a site for derivatization or can influence the molecule's pharmacokinetic profile. This combination makes the title compound a highly attractive starting material or intermediate for the development of new chemical entities in drug discovery.[2]

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, we can delineate its core properties based on available data and chemical principles.

Core Chemical Identifiers
PropertyValueSource
IUPAC Name This compound[4]
CAS Number 87597-21-5[4][5]
Molecular Formula C₉H₇Br₂N₃O₂[4][5]
Molecular Weight 348.98 g/mol [4]
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br[4]
Predicted Physical Properties
PropertyPredicted Value/DescriptionRationale
Appearance White to off-white or pale yellow solid.Based on the parent compound, 6,8-dibromoimidazo[1,2-a]pyrazine, which is a white to amber crystalline powder. The addition of the ethyl carboxylate group is unlikely to dramatically alter the chromophore.
Melting Point Expected to be a high-melting solid, likely >150 °C.The parent core has a melting point of 165-169 °C. The increased molecular weight and potential for dipole-dipole interactions from the ester would suggest a similar or higher melting point.
Solubility Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol, ethanol, and chlorinated solvents.The heterocyclic core and ester group provide some polarity, but the dibromo-aromatic system imparts significant nonpolar character.

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-aminopyrazine.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation 2-aminopyrazine 2-Aminopyrazine dibromoaminopyrazine 2-Amino-3,5-dibromopyrazine 2-aminopyrazine->dibromoaminopyrazine Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) in Acetonitrile target_compound This compound dibromoaminopyrazine->target_compound SN2 and Intramolecular Cyclization ethyl_bromopyruvate Ethyl bromopyruvate

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-3,5-dibromopyrazine.

Causality: The pyrazine ring is electron-deficient, but the amino group is an activating group, directing electrophilic substitution to the ortho and para positions (3 and 5). Using a slight excess of NBS ensures complete dibromination. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in ethanol (15 mL/g). Add sodium bicarbonate (1.2 eq) to the suspension.

  • Reaction Execution: Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature. Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.

Causality: This is a classic Tschitschibabin reaction for imidazo-fused heterocycles. The more nucleophilic ring nitrogen of the aminopyrazine first attacks the electrophilic carbon of ethyl bromopyruvate in an Sₙ2 fashion. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the stable aromatic imidazo[1,2-a]pyrazine ring system. Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure.

¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.7s1HH-5Aromatic proton on the pyrazine ring, deshielded by adjacent nitrogen and bromine. Expected to be a singlet.
~8.2-8.4s1HH-3Aromatic proton on the imidazole ring, typically found in this region for similar systems.
~4.3-4.5q2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the methyl group.
~1.3-1.5t3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the methylene group.
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OCarbonyl carbon of the ester.
~140-150C-2, C-8aQuaternary carbons of the fused ring system.
~120-135C-5, C-6, C-8Carbons bearing bromine or a proton in the pyrazine ring.
~110-120C-3Protonated carbon of the imidazole ring.
~60-65-OCH₂CH₃Methylene carbon of the ethyl ester.
~14-16-OCH₂CH₃Methyl carbon of the ethyl ester.
Mass Spectrometry (ESI+)

The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound.

m/zAssignment
~348, 350, 352[M+H]⁺

Chemical Reactivity and Potential for Derivatization

The structure of this compound offers several avenues for chemical modification, making it a versatile building block.

Reactivity_Diagram cluster_Reactions Potential Reactions Target This compound Suzuki Suzuki Coupling (Aryl boronic acids) Target->Suzuki C6-Br, C8-Br Buchwald Buchwald-Hartwig Amination (Amines) Target->Buchwald C6-Br, C8-Br Sonogashira Sonogashira Coupling (Alkynes) Target->Sonogashira C6-Br, C8-Br Hydrolysis Ester Hydrolysis (LiOH, NaOH) Target->Hydrolysis C2-Ester Amidation Amidation (Amines) Hydrolysis->Amidation via Acid Chloride

Caption: Key reactive sites and potential derivatization pathways.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds at positions 6 and 8 are prime sites for modifications.

    • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic substituents, allowing for the exploration of structure-activity relationships (SAR).

    • Buchwald-Hartwig Amination: Introduction of primary or secondary amines can be achieved, a common strategy in medicinal chemistry to modulate solubility and target interactions.

    • Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes can be used to extend the molecular framework.

  • Modification of the Ethyl Ester: The ester at the C-2 position is another key site for derivatization.

    • Hydrolysis: Saponification with a base like lithium hydroxide will yield the corresponding carboxylic acid. This acid can serve as a handle for further modifications.

    • Amidation: The carboxylic acid can be converted to a wide range of amides by coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC). This is a powerful method for generating libraries of compounds with diverse properties.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound itself, the imidazo[1,2-a]pyrazine core is a well-established pharmacophore.[1][2] Derivatives have shown potent activity in several therapeutic areas:

  • Oncology: Many imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of various protein kinases, such as PI3K, Aurora kinase, and tyrosine kinases, which are crucial targets in cancer therapy.[3]

  • Infectious Diseases: The scaffold has been explored for the development of novel antibacterial, antifungal, and antiviral agents.[3] Some analogs have shown promising activity against SARS-CoV proteases.[3]

  • Inflammatory Diseases: Certain derivatives have demonstrated anti-inflammatory properties, suggesting potential for treating inflammatory disorders.[1]

This subject compound, with its strategically placed reactive handles, is an ideal starting point for creating focused libraries of novel compounds to be screened for activity in these and other therapeutic areas. The ability to independently modify the 2, 6, and 8 positions allows for a systematic exploration of the chemical space around this privileged core.

Conclusion

This compound is a valuable, yet under-characterized, chemical entity. Its true potential lies in its utility as a versatile building block for medicinal chemistry. The combination of a privileged heterocyclic core with multiple, distinct points for chemical modification makes it a powerful tool for drug discovery programs. This guide provides a foundational understanding of its properties, a scientifically sound proposal for its synthesis, and a clear rationale for its application in the development of next-generation therapeutic agents. Further experimental validation of the properties and protocols outlined herein is a necessary next step for researchers looking to leverage this promising scaffold.

References

  • (2025). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • El-Emary, T. I., & El-Kashef, H. S. (2010). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1390. [Link]

  • Prathap, M., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • Venkatapathy, K., et al. (2019). Supporting Information: NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Royal Society of Chemistry. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36505–36517. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lead Sciences. (n.d.). This compound. [Link]

  • Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(33), 6446-6466. [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(3), 256-277. [Link]

  • Ghadami, M., & Ghorbani-Choghamarani, A. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry, 2, 155-167. [Link]

  • Borisov, A. V., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 704-711. [Link]

  • NIST. (n.d.). Pyrazine, 2-ethyl-6-methyl-. NIST WebBook. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for developing potent and selective therapeutic agents across a wide range of biological targets. Derivatives of this scaffold have demonstrated significant pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Notably, the imidazo[1,2-a]pyrazine framework is a key component in molecules designed as inhibitors of critical enzymes such as p13K and receptor tyrosine kinases.[2] The synthesis of specifically substituted analogues, such as Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, is of paramount importance as the bromine atoms at the 6 and 8 positions serve as versatile synthetic handles for further molecular elaboration and the generation of diverse chemical libraries for drug screening. This guide provides a comprehensive technical overview of the synthesis of this key intermediate from 2-amino-3,5-dibromopyrazine.

The Chemical Blueprint: A Mechanistic Overview of the Synthesis

The synthesis of this compound from 2-amino-3,5-dibromopyrazine is achieved through a classical cyclocondensation reaction, a variant of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]azines. This reaction involves the formation of the fused imidazole ring onto the pyrazine core.

The reaction proceeds in a stepwise manner:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more basic ring nitrogen of 2-amino-3,5-dibromopyrazine on the electrophilic carbon of the α-halocarbonyl compound, in this case, ethyl bromopyruvate. This initial step forms a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyrazine ring then acts as a nucleophile, attacking the carbonyl carbon of the ester moiety. This intramolecular cyclization leads to the formation of a five-membered ring, creating the imidazo[1,2-a]pyrazine scaffold.

  • Dehydration: The final step involves the dehydration of the cyclic intermediate, resulting in the formation of the aromatic imidazo[1,2-a]pyrazine ring system and yielding the desired product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product 2-amino-3,5-dibromopyrazine 2-amino-3,5-dibromopyrazine Cyclocondensation Cyclocondensation 2-amino-3,5-dibromopyrazine->Cyclocondensation Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Cyclocondensation Extraction Extraction Cyclocondensation->Extraction Reaction Mixture Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Product This compound This compound Column Chromatography->this compound Purified Product

A Practical Guide: Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related imidazo[1,2-a]azine derivatives.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-amino-3,5-dibromopyrazine24241-18-7C₄H₃Br₂N₃252.90Light sensitive solid
Ethyl bromopyruvate70-23-5C₅H₇BrO₃195.01Lachrymatory liquid
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White solid
Ethanol (EtOH)64-17-5C₂H₅OH46.07Flammable liquid
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile liquid
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04White crystalline solid
Silica Gel (for column chromatography)7631-86-9SiO₂60.08Fine powder
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Flammable liquid
Hexanes110-54-3C₆H₁₄86.18Flammable liquid
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3,5-dibromopyrazine (1.0 eq), sodium bicarbonate (1.0-1.2 eq), and ethanol to form a suspension.

  • Addition of Ethyl Bromopyruvate: To the stirred suspension, add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid. The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, and MS).

Navigating the Synthesis: Key Parameters and Optimization

The successful synthesis of this compound hinges on the careful control of several key reaction parameters.

Optimization_Parameters cluster_params Key Reaction Parameters Yield & Purity Yield & Purity Base Base Base->Yield & Purity Influences reaction rate and minimizes side reactions Solvent Solvent Solvent->Yield & Purity Affects solubility of reactants and reaction rate Temperature Temperature Temperature->Yield & Purity Controls reaction kinetics and potential for side products Reaction Time Reaction Time Reaction Time->Yield & Purity Ensures complete conversion without product degradation

  • Choice of Base: The use of a mild base like sodium bicarbonate is crucial. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation of the starting 2-amino-3,5-dibromopyrazine, which would render it non-nucleophilic and halt the reaction. Stronger bases could potentially lead to side reactions, such as the hydrolysis of the ester functionality or dehydrohalogenation of the ethyl bromopyruvate.

  • Solvent Selection: Ethanol is a commonly used solvent for this type of condensation as it effectively dissolves the reactants at elevated temperatures and is relatively inert under the reaction conditions. Other polar aprotic solvents like acetonitrile could also be explored.

  • Temperature and Reaction Time: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. The reaction time should be optimized by monitoring the consumption of the starting material by TLC to avoid prolonged heating, which could lead to the formation of degradation byproducts.

Characterization of this compound

The identity and purity of the synthesized compound should be rigorously confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the ethyl group (a quartet and a triplet), and singlets for the protons on the imidazo[1,2-a]pyrazine core.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the heterocyclic ring system.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings, and C-H stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a dibrominated compound, with the presence of M, M+2, and M+4 peaks in a specific ratio.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of sensitive reagents. The stoichiometry of the reagents should also be carefully controlled.

  • Side Reactions: A potential side reaction is the self-condensation of ethyl bromopyruvate. This can be minimized by the slow, dropwise addition of the α-halocarbonyl to the reaction mixture. Another possible side reaction is the formation of regioisomers if the starting aminopyrazine has multiple nucleophilic sites. However, in the case of 2-amino-3,5-dibromopyrazine, the cyclization is expected to be highly regioselective.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative.

Conclusion

The synthesis of this compound from 2-amino-3,5-dibromopyrazine is a robust and reliable process that provides access to a valuable building block for the development of novel therapeutic agents. By understanding the underlying reaction mechanism and carefully controlling the key experimental parameters, researchers can efficiently produce this important intermediate in high yield and purity. The insights and detailed protocol provided in this guide are intended to empower scientists in their efforts to explore the vast chemical space of the imidazo[1,2-a]pyrazine scaffold and to accelerate the discovery of new medicines.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

Sources

"Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate" solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Section 1: Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the imidazo[1,2-a]pyrazine scaffold, this molecule serves as a versatile building block for the synthesis of novel bioactive agents.[1] However, its utility in preclinical and clinical development is fundamentally governed by its physicochemical properties, particularly its solubility. This document synthesizes predictive data based on the compound's structure, outlines a robust experimental framework for empirical solubility determination, and discusses key factors that influence its dissolution characteristics. The protocols and insights herein are designed to equip researchers, chemists, and formulation scientists with the necessary tools to accurately assess and manage the solubility of this compound, a critical step in the drug development pipeline.

Section 2: Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[2] These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[3] this compound is a key intermediate, with its dibrominated structure providing reactive sites for further chemical modification and functionalization, making it a valuable precursor in the synthesis of diverse compound libraries.[1]

Understanding the solubility of this specific intermediate is paramount. Poor solubility can hinder its use in synthetic reactions and, more critically, can become a major obstacle in the development of any subsequent drug candidate, affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation feasibility. This guide provides a foundational understanding of its expected solubility profile and a practical approach to its experimental validation.

Section 3: Physicochemical Properties and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. An analysis of these properties, often calculated using computational models, provides a strong predictive foundation for its behavior in various solvents.

The key computed properties for this compound are summarized below.[4]

PropertyValueImplication for Solubility
Molecular Formula C₉H₇Br₂N₃O₂-
Molecular Weight 348.98 g/mol A moderately high molecular weight can contribute to a more stable crystal lattice, potentially reducing solubility.
XLogP3 3.3This value indicates significant lipophilicity ("fat-loving") and predicts low solubility in aqueous (water-based) solvents.
Hydrogen Bond Donors 0The absence of donor groups (like -OH or -NH) limits its ability to form strong hydrogen bonds with protic solvents like water.
Hydrogen Bond Acceptors 4The presence of nitrogen and oxygen atoms allows it to accept hydrogen bonds, suggesting some affinity for polar solvents, but this is outweighed by its overall lipophilicity.

Expert Analysis: The causality behind the predicted low aqueous solubility is multifactorial. The large, rigid, and aromatic core, combined with two heavy bromine atoms, contributes to a stable solid state that requires significant energy to disrupt. The high octanol-water partition coefficient (XLogP3) of 3.3 is a strong indicator that the molecule preferentially partitions into a nonpolar environment over an aqueous one.[4] While the ester and nitrogen atoms can act as hydrogen bond acceptors, the lack of any hydrogen bond donors severely limits its interaction with the highly structured hydrogen-bonding network of water, leading to the prediction of it being "sparingly soluble" to "insoluble" in aqueous media.[1]

Section 4: Predicted Solubility in Common Laboratory Solvents

While quantitative experimental data is not publicly available, a qualitative solubility profile can be predicted based on the physicochemical properties and knowledge of solvents used in the synthesis of related imidazopyridine compounds.[5]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticInsolubleHigh lipophilicity (XLogP3=3.3) and lack of H-bond donors prevent effective solvation.
PBS (pH 7.4) Aqueous BufferInsolubleThe molecule lacks readily ionizable functional groups, so its solubility is not expected to be pH-dependent in the physiological range.
Ethanol / Methanol Polar ProticSparingly to Moderately SolubleThe alkyl chain of the alcohol can interact with the lipophilic parts of the molecule, while the hydroxyl group interacts with the heteroatoms.
Acetonitrile Polar AproticModerately SolubleOften used as a solvent for related heterocyclic compounds in reactions and analysis, indicating sufficient solubility.
Dichloromethane (DCM) NonpolarSolubleA common solvent for organic synthesis involving similar scaffolds, its nonpolar nature is well-suited to solvate the lipophilic compound.
Ethyl Acetate Polar AproticSolubleOften used in extraction and chromatography of related compounds, indicating good solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleA powerful, universal solvent for organic compounds; expected to be the solvent of choice for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF) Polar AproticFreely SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules.

Section 5: Standardized Protocol for Experimental Solubility Determination

To move from prediction to empirical data, a rigorous and well-defined experimental protocol is essential. The following workflow is a self-validating system designed to determine both kinetic and thermodynamic solubility, providing a comprehensive understanding for research and development applications.

Causality Behind the Method: The distinction between kinetic and thermodynamic solubility is critical. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (typically made by diluting a DMSO stock) and is relevant for high-throughput screening.[6] Thermodynamic solubility represents the true equilibrium saturation point of the compound in a solvent and is the gold standard for formulation and biopharmaceutical assessment.[6]

Experimental Workflow Diagram

Caption: Workflow for determining kinetic and thermodynamic solubility.

Step-by-Step Methodology

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer, orbital shaker, sonicator

  • Analytical balance

  • Microcentrifuge tubes and/or 96-well plates

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

Protocol for Thermodynamic (Shake-Flask) Solubility:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a pre-determined volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.

    • Expert Insight: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h and 48h). The concentration should be consistent between the two points.

  • Separation of Solid: After equilibration, let the suspension stand for 30 minutes to allow larger particles to settle. Carefully remove a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant.[7]

    • Trustworthiness Check: This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: Express the solubility in units such as µg/mL or µM.

Section 6: Factors Influencing Solubility and Mitigation Strategies

Understanding the theoretical and practical factors that control solubility is key to utilizing the compound effectively.

Factors Influencing Solubility Diagramdot

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_strategies Improvement Strategies center Compound Solubility cosolvents Co-solvents (e.g., PEG) center->cosolvents formulation Formulation (e.g., Amorphous Dispersions) center->formulation structural Structural Modification center->structural lipophilicity Lipophilicity (High XLogP) lipophilicity->center -ve impact mw Molecular Weight crystal Crystal Lattice Energy crystal->center -ve impact solvent Solvent Choice solvent->center +ve impact temp Temperature temp->center +ve impact ph pH (Limited Effect)

Sources

An In-Depth Technical Guide to Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a specific, highly functionalized derivative, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. This document provides a comprehensive overview of its chemical characteristics, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug discovery. By examining its reactivity and drawing parallels with related structures, this guide serves as a crucial resource for researchers aiming to leverage this versatile building block in the development of novel therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, is a cornerstone in the development of new drugs[1]. These compounds are considered structural analogues of deazapurines and exhibit a wide array of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and antiviral activities[1]. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The title compound, this compound, is a particularly interesting derivative. The presence of two bromine atoms at the 6 and 8 positions offers reactive handles for further chemical modifications, such as cross-coupling reactions, while the ethyl carboxylate group at the 2-position can be readily modified, for instance, through hydrolysis and subsequent amide coupling. This strategic placement of functional groups makes it a valuable intermediate for the synthesis of a library of novel bioactive molecules[2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₇Br₂N₃O₂[3]
Molecular Weight 348.98 g/mol [3]
CAS Number 87597-21-5[3]
IUPAC Name This compound[3]
Appearance Solid (predicted)-
Solubility Slightly limited in water (predicted)[2]
Storage Store in a dark place under an inert atmosphere[2]

Synthesis and Mechanism

The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an aminopyrazine with an α-halocarbonyl compound. Based on analogous reactions for related heterocyclic systems, a reliable synthetic route to this compound is proposed.

Proposed Synthetic Pathway

The synthesis initiates with the cyclocondensation reaction between 2-amino-3,5-dibromopyrazine and ethyl bromopyruvate. The reaction is typically carried out in a polar solvent, such as ethanol, in the presence of a mild base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

Synthesis_of_Ethyl_6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate reagent1 2-Amino-3,5-dibromopyrazine reaction_node + reagent1->reaction_node reagent2 Ethyl Bromopyruvate reagent2->reaction_node product This compound reaction_node->product Ethanol, NaHCO3, Reflux Reactivity_of_Ethyl_6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate cluster_reactions Potential Derivatizations start_mol This compound suzuki Suzuki Coupling (Aryl/Heteroaryl) start_mol->suzuki Pd Catalyst, Base, ArB(OH)2 buchwald Buchwald-Hartwig Amination (N-Aryl) start_mol->buchwald Pd Catalyst, Base, R2NH hydrolysis Ester Hydrolysis (Carboxylic Acid) start_mol->hydrolysis LiOH or NaOH

Sources

Methodological & Application

Using "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate" in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory properties.[2] The ability to precisely functionalize this core structure is paramount for developing novel therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[3][4]

This guide focuses on This compound , a highly versatile building block for molecular diversification. The presence of two distinct bromine atoms allows for selective mono- or sequential di-functionalization, providing a strategic entry point to a wide range of complex derivatives. Herein, we provide a detailed exploration of the mechanistic principles, practical protocols, and key optimization parameters for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations and Regioselectivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for rational protocol design and troubleshooting.

The Palladium Catalytic Cycle

The reaction is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the imidazopyrazine substrate. This is followed by a transmetalation step, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdiib R-Pd(II)L_n-X pd0->pdiib Oxidative Addition (R-X) pdiia R-Pd(II)L_n-R' pdiib->pdiia Transmetalation (R'-B(OR)2) + Base pdiia->pd0 Reductive Elimination product Product: R-R' pdiia->product Experimental_Workflow cluster_c6 C6-Coupling cluster_c8 C8-Coupling start This compound cond1 Suzuki Conditions (1.1 eq. Ar¹-B(OH)₂) start->cond1 Target C6 cond3 Suzuki Conditions (>2.2 eq. Ar¹-B(OH)₂) start->cond3 Target Both mono 6-Ar¹-8-bromo Product cond1->mono proc1 Protocol 1: Selective Mono-Arylation cond2 Suzuki Conditions (1.2 eq. Ar²-B(OH)₂) di_unsym 6-Ar¹-8-Ar² Product cond2->di_unsym proc2 Protocol 2: Sequential Coupling di_sym 6,8-di-Ar¹ Product cond3->di_sym mono->cond2 Target C8

Sources

Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyrazine Scaffold at C6 and C8

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrazine Core - A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich fused heterocycle of significant interest in drug discovery.[1] As a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, antidepressant, and phosphodiesterase inhibitory properties.[1] The structural analogy to purines allows these compounds to interact with a wide range of biological targets, making them attractive starting points for developing novel therapeutics.[1]

The ability to precisely modify the scaffold is paramount for structure-activity relationship (SAR) studies. The C6 and C8 positions on the pyrazine ring are of particular strategic importance for modulating a compound's pharmacokinetic and pharmacodynamic properties. However, the electronic nature of the fused system presents a significant challenge in achieving regioselective functionalization. This guide provides a detailed overview of robust and field-proven strategies for the targeted derivatization of the imidazo[1,2-a]pyrazine core at these key positions, moving from classical halogenation-coupling sequences to modern direct C-H activation and advanced organometallic-mediated transformations.

Caption: The Imidazo[1,2-a]pyrazine core with key sites.

Part 1: Methodologies for C6-Position Functionalization

The C6 position offers a prime location for introducing diversity. The two primary strategies involve either a two-step halogenation/cross-coupling sequence or a more direct C-H activation approach.

Strategy A: Halogenation and Suzuki-Miyaura Cross-Coupling

This classical and highly reliable two-step process is the workhorse for many medicinal chemistry programs. It involves the initial, regioselective installation of a halogen (typically bromine) to serve as a synthetic handle for subsequent palladium-catalyzed C-C bond formation.

start Imidazo[1,2-a]pyrazine step1 C6-Bromination (e.g., NBS) start->step1 intermediate 6-Bromoimidazo[1,2-a]pyrazine step1->intermediate step2 Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) intermediate->step2 end 6-Aryl-imidazo[1,2-a]pyrazine step2->end

Caption: Workflow for C6-Arylation via Bromination and Suzuki Coupling.

Protocol 1.1: Regioselective Bromination at C6

  • Causality: Electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine core is challenging to control. While direct bromination often yields a mixture of isomers, the use of N-Bromosuccinimide (NBS) in a non-polar solvent at low temperatures can favor substitution at the C6 and C8 positions. The precise ratio is substrate-dependent, and purification by chromatography is typically required.

  • Methodology:

    • Dissolve the starting imidazo[1,2-a]pyrazine (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform (CHCl₃) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05-1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude material via column chromatography on silica gel to isolate the 6-bromo isomer.

Protocol 1.2: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyrazine

  • Causality: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between sp²-hybridized carbons.[2][3] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4] The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like protodeboronation.[4]

  • Methodology:

    • To a reaction vessel, add 6-bromoimidazo[1,2-a]pyrazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(dppf) (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

    • Purge the vessel with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

ParameterProtocol 1.1 (Bromination)Protocol 1.2 (Suzuki Coupling)
Key Reagent N-Bromosuccinimide (NBS)Arylboronic Acid
Catalyst N/APd(PPh₃)₄ or PdCl₂(dppf)
Solvent DCM or CHCl₃1,4-Dioxane/H₂O
Temperature 0 °C to RT80-100 °C
Key Insight Low temperature can improve regioselectivity.Requires inert atmosphere and degassed solvents.
Strategy B: Direct C-H Functionalization

Direct C-H activation is an increasingly popular, atom-economical strategy that avoids the pre-functionalization (halogenation) step. Palladium-catalyzed protocols have been developed that can selectively form C-C bonds at the C6 position.[5]

Protocol 2.1: Palladium-Catalyzed Direct C6 Arylation

  • Causality: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or related pathway, where the palladium catalyst coordinates to the heterocycle and facilitates the cleavage of a specific C-H bond. A directing group on the scaffold can enhance reactivity and control regioselectivity. In some cases, the inherent electronic properties of the substrate are sufficient to direct the arylation to the C6 position.[5]

  • Methodology:

    • In a sealable reaction tube, combine the imidazo[1,2-a]pyrazine substrate (1.0 equiv.), the aryl halide (typically an iodide or bromide, 1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05-0.10 equiv.), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.10-0.20 equiv.), and a base such as K₂CO₃ or KOAc (2.0-3.0 equiv.).

    • Add a high-boiling point solvent like DMF, DMA, or toluene.

    • Seal the tube and heat the mixture to 110-140 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Part 2: Methodologies for C8-Position Functionalization

The C8 position is electronically distinct from C6 and often requires tailored strategies for selective modification.

Strategy A: Halogenation and Sonogashira Cross-Coupling

Similar to C6, a halogen handle can be installed at C8 and used for subsequent coupling. The Sonogashira coupling is particularly valuable as it introduces alkynyl moieties, which are versatile functional groups for further transformations or for use as pharmacophores.

start Imidazo[1,2-a]pyrazine step1 C8-Halogenation (e.g., NIS, NBS) start->step1 intermediate 8-Haloimidazo[1,2-a]pyrazine step1->intermediate step2 Sonogashira Coupling (Alkyne, Pd/Cu Catalysts, Base) intermediate->step2 end 8-Alkynyl-imidazo[1,2-a]pyrazine step2->end

Caption: Workflow for C8-Alkynylation via Halogenation and Sonogashira Coupling.

Protocol 3.1: Regioselective Halogenation at C8

  • Causality: The C8 position is generally more electron-deficient than C6, which can influence the outcome of electrophilic halogenation. The choice of halogenating agent and reaction conditions is critical. N-Iodosuccinimide (NIS) is often effective for iodination, providing a more reactive handle for subsequent couplings compared to bromine. The existence of 8-bromoimidazo[1,2-a]pyrazine has been confirmed, indicating successful synthesis is possible.[6]

  • Methodology:

    • Dissolve the imidazo[1,2-a]pyrazine (1.0 equiv.) in an anhydrous solvent like DMF or acetonitrile.

    • Add NIS or NBS (1.1 equiv.) and stir the reaction at a temperature between room temperature and 60 °C.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 2-8 hours).

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to isolate the 8-halo product.

Protocol 3.2: Sonogashira Coupling of 8-Haloimidazo[1,2-a]pyrazine

  • Causality: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[7] It uniquely employs a dual catalytic system: a palladium complex activates the C-X bond, while a copper(I) salt activates the alkyne C-H bond, facilitating the key transmetalation step.[8] The reaction is typically run under mild, basic conditions, often using an amine as both the base and a solvent.[7]

  • Methodology:

    • To a Schlenk flask, add the 8-haloimidazo[1,2-a]pyrazine (1.0 equiv., iodides are generally more reactive), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv.), and a copper(I) co-catalyst such as CuI (0.04 equiv.).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.) via syringe.

    • Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and filter through Celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Strategy B: Advanced Organometallic-Mediated Functionalization at C8

For unparalleled regioselectivity and access to a wide range of functional groups, the use of kinetic or thermodynamic deprotonation with specialized bases followed by trapping with an electrophile is a state-of-the-art strategy.

Protocol 4.1: Regioselective C8-Zincation and Electrophilic Quench

  • Causality: The Knochel group has demonstrated that the choice of a mixed metal amide base can precisely control the site of deprotonation (metalation) on a substituted imidazo[1,2-a]pyrazine scaffold.[9][10] Specifically, using the Hauser base TMP₂Zn·2MgCl₂·2LiCl on 6-chloroimidazo[1,2-a]pyrazine leads to a thermodynamically favored, regioselective zincation at the C8 position. This organozinc intermediate is a powerful nucleophile that can react with a diverse array of electrophiles.[9]

  • Methodology:

    • Preparation of the Organozinc Intermediate:

      • In an oven-dried, argon-flushed flask, dissolve 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF.

      • Cool the solution to -20 °C.

      • Slowly add a pre-prepared solution of TMP₂Zn·2MgCl₂·2LiCl (0.6 equiv.) in THF.

      • Stir the reaction at -20 °C for 15-30 minutes to ensure complete formation of the C8-zincated intermediate.

    • Quenching with an Electrophile (Example: Iodolysis):

      • Prepare a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF.

      • Slowly add the iodine solution to the organozinc intermediate at -20 °C.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Work-up and Purification:

      • Quench the reaction with a saturated aqueous solution of NH₄Cl and Na₂S₂O₃.

      • Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

      • Purify by column chromatography to yield the 6-chloro-8-iodoimidazo[1,2-a]pyrazine. This product can then be used in further cross-coupling reactions.

ParameterProtocol 3.2 (Sonogashira)Protocol 4.1 (C8-Zincation)
Key Reagent Terminal AlkyneTMP₂Zn·2MgCl₂·2LiCl
Catalyst PdCl₂(PPh₃)₂ / CuIN/A (Stoichiometric Base)
Solvent THF or DMFAnhydrous THF
Temperature RT to 50 °C-20 °C to RT
Key Insight Dual Pd/Cu catalysis is characteristic.Offers exceptional regioselectivity and broad electrophile scope.

References

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions | PDF - Scribd. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]

  • 8-bromoimidazo[1,2-a]pyrazine (C6H4BrN3) - PubChem. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][7][11]triazines - MDPI. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - RSC Publishing. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed. Available at: [Link]

  • Cobalt-catalyzed cross-dehydrogenative coupling of imidazo[1,2-a]pyridines with isochroman using molecular oxygen as the oxidant - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • (PDF) Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates - ResearchGate. Available at: [Link]

  • Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Efficient Pallado-Catalyzed C6-(Het)arylation of Imidazo[1,2-b][1][11][12][13]tetrazines under Microwave Irradiations. | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]

  • Regioselective magnesiation of 6-chloroimidazo[1,2-a]pyrazine (6) using... - ResearchGate. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - Beilstein Journals. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes - Sci-Hub. Available at: [Link]

Sources

Application Notes and Protocols for the Development of PI3K/mTOR Dual Inhibitors Based on the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PI3K/mTOR Dual Inhibition in Oncology

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] While inhibitors targeting individual components of this pathway have been developed, clinical responses are often limited by feedback loops and pathway crosstalk. Dual inhibitors, which simultaneously target both PI3K and mTOR, offer a more comprehensive blockade of this critical signaling axis, potentially leading to improved efficacy and overcoming resistance mechanisms.[2][4]

The imidazo[1,2-a]pyrazine scaffold has emerged as a promising heterocyclic core for the design of novel kinase inhibitors.[4][5] Recent research has demonstrated that derivatives of this scaffold can exhibit potent dual inhibitory activity against PI3K and mTOR.[6] This document provides a detailed guide for researchers on the synthesis and evaluation of "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate" as a potential PI3K/mTOR dual inhibitor, leveraging the established potential of the imidazo[1,2-a]pyrazine core.

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is a complex network of protein kinases that transmit signals from receptor tyrosine kinases to downstream effectors, ultimately controlling a wide array of cellular functions.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition (when unphosphorylated)

Caption: The PI3K/AKT/mTOR signaling pathway.

Synthesis Protocol: this compound

The synthesis of the target compound can be achieved through a two-step process, starting with the bromination of 2-aminopyrazine followed by a cyclization reaction with ethyl bromopyruvate.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The precursor, 2-amino-3,5-dibromopyrazine, is synthesized by the bromination of 2-aminopyrazine.[7][8]

Materials:

  • 2-Aminopyrazine

  • N-bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 2-aminopyrazine in a mixture of DMSO and water in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution. Monitor the reaction temperature to keep it below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-3,5-dibromopyrazine.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

The target compound is synthesized via a cyclization reaction between 2-amino-3,5-dibromopyrazine and ethyl bromopyruvate.[1]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of 2-amino-3,5-dibromopyrazine in anhydrous ethanol, add sodium bicarbonate.

  • Add ethyl bromopyruvate dropwise to the suspension while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination.

In Vitro Evaluation Protocols

A series of in vitro assays are essential to determine the potency, selectivity, and cellular effects of the synthesized compound.

In_Vitro_Workflow Synthesis Synthesis of Compound Kinase_Assay Biochemical Kinase Assay (PI3Kα, β, δ, γ; mTOR) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT Assay) Synthesis->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-AKT, p-S6K) Cell_Viability->Western_Blot Confirm on-target effect Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Sources

Application Notes and Protocols: Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules.[1][2] While not typically employed as a direct anticancer agent, its true value in oncology research lies in its role as a key chemical intermediate for the synthesis of more complex and potent bioactive molecules.[3] Specifically, this dibrominated scaffold is a foundational building block for the development of inhibitors targeting critical cell cycle kinases, such as Monopolar spindle 1 (Mps-1), also known as Threonine Tyrosine Kinase (TTK).[4][5]

The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, with derivatives showing a broad range of anticancer activities.[6][7] These activities include the inhibition of key signaling pathways often dysregulated in cancer, such as the PI3K/Akt pathway, and targeting proteins like ENPP1 and Gαq/11.[4] Furthermore, some derivatives have been shown to act as tubulin polymerization inhibitors. The strategic placement of bromine atoms at the C6 and C8 positions of this compound provides reactive handles for medicinal chemists to perform cross-coupling reactions, enabling the creation of diverse libraries of compounds for screening and optimization.[3]

This document provides a technical guide for researchers on how to utilize this compound as a starting material for the synthesis of potential kinase inhibitors and details the subsequent protocols for evaluating their efficacy in cancer research.

The Strategic Importance of Targeting Mps-1/TTK in Oncology

Mps-1 (TTK) is a dual-specificity serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[4] In many cancer cells, which are often characterized by aneuploidy (an abnormal number of chromosomes), there is a heightened reliance on a functional SAC to survive mitotic stress.[5] Consequently, inhibiting Mps-1 disrupts the SAC, leading to severe chromosomal missegregation and ultimately inducing cell death in cancer cells, a process known as mitotic catastrophe.[4] This makes Mps-1 an attractive therapeutic target for the development of novel anticancer drugs.[5]

The synthesis of potent Mps-1 inhibitors often starts from versatile chemical scaffolds like this compound.[4] The following sections will detail the protocols to assess the biological activity of novel compounds derived from this intermediate.

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of compounds synthesized from this compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Rationale: The primary goal of developing anticancer compounds is to inhibit the growth of and/or kill cancer cells. This assay provides a robust and high-throughput method to screen the antiproliferative activity of newly synthesized molecules and determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Recommended Cell Lines:

  • MCF-7: Hormone-dependent human breast adenocarcinoma cell line.

  • NCI-H460: Human non-small cell lung carcinoma cell line.

  • DU 145: Hormone-independent human prostate carcinoma cell line.[4]

  • HT-29: Human colon adenocarcinoma cell line.

  • HepG2: Human liver carcinoma cell line.[7]

  • A549: Human lung carcinoma cell line.

Materials:

  • Synthesized test compounds (dissolved in DMSO)

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XMCF-772[Insert Value]
Derivative XNCI-H46072[Insert Value]
Derivative XDU 14572[Insert Value]
DoxorubicinMCF-772[Insert Value]

Experimental Workflow for Cellular Proliferation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Data Analysis prep_cells Prepare & Seed Cells (5k-10k/well) incubation1 Incubate Cells (24h) prep_cells->incubation1 prep_compounds Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds prep_compounds->treatment incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (3-4h) add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a biochemical assay to directly measure the inhibitory activity of synthesized compounds against the Mps-1/TTK kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for quantifying kinase activity in a high-throughput format.

Rationale: While cellular assays demonstrate the overall effect of a compound on cell viability, they do not confirm direct target engagement. A biochemical kinase assay is essential to verify that the synthesized compounds directly inhibit the enzymatic activity of the intended target, in this case, Mps-1. This confirms the mechanism of action and allows for structure-activity relationship (SAR) studies to optimize inhibitor potency.

Materials:

  • Synthesized test compounds (dissolved in DMSO)

  • Recombinant human Mps-1/TTK kinase (e.g., from Invitrogen)[4]

  • Biotinylated substrate peptide for Mps-1[4]

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-substrate antibody (Donor)[4]

  • Streptavidin-conjugated acceptor fluorophore (e.g., SA-XLent) (Acceptor)[4]

  • Stop solution (e.g., EDTA)

  • Low-volume 384-well plates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare kinase reaction buffer, ATP solution, and substrate solution at the desired concentrations. The final ATP concentration should be close to its Km value for Mps-1 to accurately determine competitive inhibition.

    • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the Mps-1 kinase and the biotinylated substrate peptide to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

    • Include controls:

      • No inhibitor control (100% activity): Kinase, substrate, ATP, and vehicle (DMSO).

      • No kinase control (0% activity): Substrate, ATP, and vehicle (DMSO).

    • Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA and the TR-FRET detection reagents (Eu-labeled antibody and Streptavidin-acceptor).

    • Incubate the plate at room temperature for at least 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader. The reader will excite the Europium donor and measure the emission from both the donor and the acceptor.

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • The degree of phosphorylation of the substrate is directly proportional to the TR-FRET ratio.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTarget KinaseATP Concentration (µM)IC50 (nM)
Derivative XMps-1/TTK[Insert Value][Insert Value]
StaurosporineMps-1/TTK[Insert Value][Insert Value]

Mps-1/TTK Signaling Pathway and Inhibition

G cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) cluster_cell_cycle Cell Cycle Control cluster_outcome Cellular Outcome Mitotic_Stress Mitotic Stress (e.g., in Cancer Cells) Unattached_Kinetochores Unattached Kinetochores Mitotic_Stress->Unattached_Kinetochores Mps1 Mps-1 (TTK) Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins Other SAC Proteins (Mad2, BubR1, etc.) Mps1->SAC_Proteins phosphorylates APC_C Anaphase-Promoting Complex (APC/C) Mps1->APC_C inhibition removed MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase progression blocked APC_C->Anaphase premature progression Mitotic_Exit Mitotic Exit Anaphase->Mitotic_Exit Cell_Death Mitotic Catastrophe & Cell Death Anaphase->Cell_Death leads to Inhibitor Inhibitor (Derived from Ethyl 6,8-dibromo...) Inhibitor->Mps1

Caption: Role of Mps-1 in the spindle assembly checkpoint and its inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of novel kinase inhibitors for cancer research. Its chemical structure allows for the generation of a diverse range of derivatives that can be screened for their potential to inhibit key oncogenic pathways. The protocols detailed in this guide provide a robust framework for evaluating the cellular and biochemical activity of these newly synthesized compounds, with a particular focus on the promising therapeutic target, Mps-1/TTK. By employing these methodologies, researchers can effectively advance their drug discovery programs and contribute to the development of next-generation cancer therapeutics.

References

  • Google Patents. (n.d.). WO2012080236A1 - 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders.
  • ACS Publications. (2022). Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Oncolines B.V. (2024). Case study - Characterization of TTK Inhibitors. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Retrieved from [Link]

  • YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Rationale

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This structural motif is considered a bioisostere of purines, allowing it to interact with a variety of biological targets.[1] The specific compound, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS No: 87597-21-5; Molecular Formula: C₉H₇Br₂N₃O₂), presents a unique opportunity for investigation in the context of anti-inflammatory drug design.[6]

The rationale for focusing on this molecule is twofold:

  • Structural Features: The dibromo substitutions at positions 6 and 8 can significantly influence the molecule's electronic properties and serve as key interaction points with target proteins.[7] Furthermore, these bromine atoms act as versatile synthetic handles for future structure-activity relationship (SAR) studies and lead optimization.[8]

  • Pharmacokinetic Potential: The ethyl carboxylate moiety at position 2 can modulate the compound's lipophilicity and membrane permeability, which are critical parameters for bioavailability and cellular uptake.

This guide provides a comprehensive, field-tested framework for researchers to systematically evaluate the anti-inflammatory potential of this compound, from initial cell-based screening to mechanistic elucidation.

Postulated Mechanism of Action: Targeting Key Inflammatory Hubs

Inflammation is a complex biological response mediated by intricate signaling networks. Two of the most critical pathways governing the expression of pro-inflammatory genes are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[9][10][11] Activation of these pathways by stimuli such as bacterial lipopolysaccharide (LPS) leads to the production of inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13]

We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting key kinases or transcription factors within the NF-κB and/or p38 MAPK signaling cascades. This inhibition would consequently suppress the downstream expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines, thereby mitigating the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK_Cascade MAPK Cascade (MKK3/6) TLR4->MAPK_Cascade activates IKK IKK Complex TLR4->IKK activates p38 p38 MAPK MAPK_Cascade->p38 phosphorylates (p) p38_nuc p-p38 p38->p38_nuc translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound Ethyl 6,8-dibromo- imidazo[1,2-a]pyrazine- 2-carboxylate Compound->p38 inhibits? Compound->IKK inhibits? DNA DNA (Promoter Regions) NFkB_nuc->DNA p38_nuc->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, COX-2, iNOS) Transcription->Inflammatory_Mediators leads to production

Caption: Postulated mechanism of anti-inflammatory action.

A Tiered Experimental Workflow for Compound Evaluation

A structured, multi-tiered approach is essential for the efficient evaluation of a novel compound. This workflow prioritizes high-throughput screening to establish bioactivity, followed by more complex assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Studies start Start: Compound Synthesis & Characterization cytotoxicity Cytotoxicity Assay (MTT) on RAW 264.7 Macrophages start->cytotoxicity no_assay Nitric Oxide (NO) Assay (LPS-Stimulated RAW 264.7) cytotoxicity->no_assay Determine non-toxic dose range decision1 Is compound non-toxic & active? no_assay->decision1 elisa Cytokine Quantification (ELISA) (TNF-α, IL-6) western Western Blot Analysis (p-p38, p-p65, iNOS, COX-2) elisa->western decision2 Does compound inhibit key pathways & mediators? western->decision2 sar Lead Optimization (SAR) invivo In Vivo Efficacy Models (e.g., Paw Edema) sar->invivo end Candidate for Preclinical Development invivo->end decision1->elisa Yes end_inactive Compound Inactive/ Re-evaluate decision1->end_inactive No decision2->sar Yes decision2->end_inactive No

Caption: Tiered workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols

The following protocols are optimized for the use of the RAW 264.7 murine macrophage cell line, a standard and robust model for studying LPS-induced inflammation.[12][14][15]

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • Passaging: When cells reach 80-90% confluency, detach them using a cell scraper. Do not use trypsin. Resuspend in fresh medium and split at a ratio of 1:6 to 1:10.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Causality: This assay is critical to establish the concentration range where the compound does not kill the cells, ensuring that any observed anti-inflammatory effect is not a byproduct of toxicity.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the 50% cytotoxic concentration (CC₅₀).

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

Causality: NO is a key inflammatory mediator produced by the iNOS enzyme upon LPS stimulation.[12] The Griess assay is a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO), serving as an excellent primary indicator of anti-inflammatory activity.[16][17][18]

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Pre-treatment: Treat cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.[14]

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[17]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[17]

    • Incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm.[16]

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the IC₅₀ value for the compound's inhibition of NO production.

Protocol 4: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Causality: This assay directly measures the production of key protein mediators of inflammation. A reduction in TNF-α and IL-6 provides strong evidence of a compound's anti-inflammatory effect. The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for this purpose.[19][20][21]

  • Sample Preparation: Prepare cell culture supernatants as described in Protocol 3 (Steps 1-4).

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody (e.g., anti-mouse TNF-α or anti-mouse IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.[19]

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark until a color develops (15-30 minutes).

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC₅₀ for the inhibition of each cytokine.

Protocol 5: Western Blot Analysis for Inflammatory Signaling Proteins

Causality: This technique provides direct evidence of the compound's impact on the upstream signaling pathways hypothesized in Section 2. By measuring the phosphorylation (activation) of key proteins like p38 and p65, we can pinpoint the molecular target of the compound.

  • Cell Treatment & Lysis: Seed cells in a 6-well plate. Pre-treat with the compound, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes for signaling proteins, 12-24 hours for iNOS/COX-2). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p38, p38, phospho-p65, p65, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis on the bands. Normalize phosphorylated proteins to their total protein levels and target proteins to the loading control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison. The goal is to identify a compound with a high therapeutic index (CC₅₀ / IC₅₀).

Table 1: Cytotoxicity and Anti-inflammatory Activity of this compound

Assay ParameterEndpointResult (µM)
Cell Viability CC₅₀ in RAW 264.7 cellse.g., >100
NO Production IC₅₀ vs. LPS-induced NOe.g., 15.2 ± 1.8
TNF-α Production IC₅₀ vs. LPS-induced TNF-αe.g., 10.5 ± 1.1
IL-6 Production IC₅₀ vs. LPS-induced IL-6e.g., 18.9 ± 2.3

Data presented as Mean ± SD from three independent experiments.

Interpretation: An ideal candidate will exhibit a high CC₅₀ value (low toxicity) and low IC₅₀ values for the inhibition of NO and pro-inflammatory cytokines, indicating potent and specific anti-inflammatory activity. Western blot results showing a dose-dependent decrease in the phosphorylation of p38 MAPK or NF-κB p65 would strongly support the proposed mechanism of action.

Conclusion and Future Directions

This document outlines a robust and logical workflow for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The provided protocols are designed to be self-validating, progressing from broad activity screening to specific mechanistic studies.

Should this compound demonstrate significant and specific in vitro activity, the following steps are recommended:

  • Lead Optimization: Initiate SAR studies by synthesizing analogs, modifying the substituents at the 2, 6, and 8 positions to improve potency and drug-like properties.

  • In Vivo Validation: Test the lead compound in established animal models of inflammation, such as LPS-induced endotoxemia or carrageenan-induced paw edema, to assess in vivo efficacy and safety.

  • Target Deconvolution: Employ advanced techniques such as thermal shift assays or chemical proteomics to identify the specific protein target(s) of the compound.

By following this structured approach, researchers can effectively and efficiently advance the development of novel imidazo[1,2-a]pyrazine-based anti-inflammatory therapeutics.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Retrieved from [Link]

  • Li, M., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • Lee, J. C., & Young, P. R. (1999). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed. Retrieved from [Link]

  • Sondhi, S. M., et al. (2005). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Guntipalli, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]

  • Ray, C. A., et al. (2012). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central. Retrieved from [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Retrieved from [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]

  • Collins, J., et al. (2016). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. Retrieved from [Link]

  • Protocol Online. (2019). Protocol Griess Test. Retrieved from [Link]

  • Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Retrieved from [Link]

  • Semwal, P., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]

  • Guntipalli, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Manera, C., et al. (2018). New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced morphological changes in RAW264⋅7 cells. Retrieved from [Link]

  • Brennan, E., & Corrêa, S. A. L. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers. Retrieved from [Link]

  • ResearchGate. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Lee, J., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. Retrieved from [Link]

  • Sanquin. (2022). Cytokine analysis - ELISA / CBA. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PubMed Central. Retrieved from [Link]

  • Elisha, I. L., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). p38-regulated signaling pathways in inflammatory responses. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approach to Diversified Imidazo[2,1-b][1][14]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of purifying this specific molecule using silica gel column chromatography. The methodologies and recommendations provided are grounded in established chromatographic principles and tailored to the specific chemical nature of halogenated imidazo[1,2-a]pyrazine systems.

Introduction to the Molecule and Purification Challenges

This compound is a heterocyclic compound with a molecular formula of C₉H₇Br₂N₃O₂ and a molecular weight of approximately 348.98 g/mol .[1] Its structure, featuring a fused aromatic system, an ester functional group, and two bromine atoms, imparts a moderate to low polarity. The nitrogen atoms in the imidazopyrazine core can interact with the acidic silanol groups of a standard silica gel stationary phase, potentially leading to purification challenges such as peak tailing and, in some cases, degradation. This guide will address these potential issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for the purification of this compound. Given its structure, the primary separation mechanism will be normal-phase chromatography, where polar compounds are retained more strongly.

Q2: What is a good starting solvent system for the TLC analysis and column chromatography?

A2: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is the recommended starting point. Based on the purification of similar, less brominated imidazo[1,2-a]pyridine derivatives, a good starting point for TLC analysis would be a 7:3 to 1:1 mixture of hexanes:ethyl acetate.[2] For column chromatography, a slightly less polar mobile phase than the one that gives an optimal Rf on TLC is typically used to ensure good separation.

Q3: What is the ideal Rf value I should aim for during TLC method development?

A3: For effective separation on a column, an Rf value between 0.25 and 0.35 for the target compound is generally considered optimal. This range provides a good balance between resolution and elution time.

Q4: Can this compound decompose on silica gel?

A4: While many compounds are stable on silica gel, halogenated and electron-deficient heterocyclic compounds can sometimes be susceptible to degradation, especially if the silica is acidic or if the compound is exposed to the stationary phase for an extended period.[3] It is advisable to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.

Q5: My compound is streaking on the TLC plate. What can I do?

A5: Streaking of nitrogen-containing heterocyclic compounds on silica gel is often due to the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[4] To mitigate this, you can add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase. This will neutralize the acidic sites on the silica and lead to more symmetrical spots.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of this compound.

Problem 1: Poor Separation of the Product from Impurities

Possible Cause 1.1: Inappropriate Solvent System

  • Explanation: The polarity of the mobile phase is not optimized to achieve differential migration of your product and the impurities.

  • Solution:

    • Systematic TLC Analysis: Run a series of TLC plates with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, 3:7). This will help you identify a solvent system that provides the best separation between your product and the impurities.

    • Consider a Different Solvent System: If hexanes/ethyl acetate does not provide adequate separation, consider replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol to alter the selectivity.[4]

Possible Cause 1.2: Column Overloading

  • Explanation: Too much crude material has been loaded onto the column, exceeding its separation capacity and leading to broad, overlapping bands.

  • Solution:

    • Reduce the Sample Load: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel.[4]

    • Use a Larger Column: If a larger quantity of material needs to be purified, use a column with a larger diameter to accommodate the sample size.

Problem 2: The Compound is Not Eluting from the Column

Possible Cause 2.1: The Mobile Phase is Not Polar Enough

  • Explanation: The compound has a stronger affinity for the stationary phase than for the mobile phase, causing it to remain at the top of the column.

  • Solution:

    • Gradually Increase the Polarity: If you are running an isocratic elution (a single solvent mixture), you can start to gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

    • Perform a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This is often the most effective way to elute compounds with a wide range of polarities.

    • "Flush" the Column: If the compound still does not elute, you can try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a small percentage of methanol in dichloromethane, to elute all remaining compounds.

Possible Cause 2.2: Irreversible Adsorption or Decomposition on Silica Gel

  • Explanation: The compound may be strongly and irreversibly binding to the silica gel, or it may be degrading on the acidic surface of the silica.

  • Solution:

    • Test for Stability: As mentioned in the FAQs, perform a 2D TLC to check for on-plate degradation.

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine.

    • Consider an Alternative Stationary Phase: If decomposition is a significant issue, consider using a less acidic stationary phase like neutral alumina.

Problem 3: Peak Tailing of the Purified Product

Possible Cause 3.1: Secondary Interactions with Silica Gel

  • Explanation: The lone pairs of electrons on the nitrogen atoms of the imidazopyrazine ring can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction can slow down a portion of the molecules, leading to a "tailing" effect on the elution band.

  • Solution:

    • Add a Basic Modifier: As with TLC streaking, adding a small amount of triethylamine (0.1-1%) to your mobile phase can significantly reduce peak tailing by competing for the acidic sites on the silica.

    • Use a Different Stationary Phase: For particularly problematic cases, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare stock solutions of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material.

  • Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 8:2 hexanes:ethyl acetate).

  • Visualize the spots under UV light (254 nm and/or 365 nm).

  • Calculate the Rf value for your target compound.

  • Repeat steps 3-5 with different solvent ratios until an Rf of 0.25-0.35 is achieved with good separation from impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in your initial, less polar mobile phase (e.g., 9:1 hexanes:ethyl acetate). Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase. If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Mobile Phase (Hexanes:Ethyl Acetate) Anticipated Rf Range Observations and Recommendations
9:10.05 - 0.15Good for initial column loading and separation of very non-polar impurities.
8:20.20 - 0.35Likely the optimal range for good separation on the column.
7:30.35 - 0.50May result in faster elution but potentially poorer separation from closely eluting impurities.
1:1> 0.60Too polar for good separation; the compound will likely elute too quickly.

Note: These Rf values are estimates based on similar structures and should be confirmed by TLC analysis of your specific reaction mixture.

Visualization of Troubleshooting Logic

Troubleshooting Poor Separation

PoorSeparation Start Poor Separation Check_Solvent Is the R f in the optimal range (0.25-0.35)? Start->Check_Solvent Adjust_Polarity Adjust Mobile Phase Polarity Check_Solvent->Adjust_Polarity No Check_Loading Is the column overloaded (>5% w/w)? Check_Solvent->Check_Loading Yes Success Improved Separation Adjust_Polarity->Success Reduce_Load Reduce Sample Load / Use Larger Column Check_Loading->Reduce_Load Yes Check_Loading->Success No Reduce_Load->Success

Caption: Workflow for troubleshooting poor separation.

Troubleshooting Peak Tailing

PeakTailing Start Peak Tailing Observed Add_Modifier Add Basic Modifier (e.g., 0.5% Triethylamine) Start->Add_Modifier Check_Improvement Is Peak Shape Improved? Add_Modifier->Check_Improvement Alternative_Stationary_Phase Consider Alternative Stationary Phase (e.g., Alumina) Check_Improvement->Alternative_Stationary_Phase No Success Symmetrical Peak Check_Improvement->Success Yes Alternative_Stationary_Phase->Success

Caption: Workflow for addressing peak tailing.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. [Link]

  • AskChem: Do primary bromides decompose on silica? Reddit. [Link]

Sources

Overcoming dehalogenation of dibrominated heterocycles in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dibrominated heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation on electron-deficient or sterically hindered heterocyclic systems. Here, we address the persistent challenge of dehalogenation and the critical aspect of controlling selectivity for mono- versus di-arylation. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki coupling, and why is it a problem with dibrominated heterocycles?

A: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen substituent on the aromatic or heteroaromatic ring is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, reducing the yield of the desired coupled product. With dibrominated heterocycles, dehalogenation can occur at either one or both bromine positions, leading to a complex mixture of mono-arylated, di-arylated, mono-dehalogenated, and di-dehalogenated products, which complicates purification and lowers the overall efficiency of the synthesis.

Q2: What are the primary mechanistic pathways for dehalogenation?

A: Dehalogenation in Suzuki couplings can proceed through several pathways. One common mechanism involves the β-hydride elimination from a palladium-alkoxide intermediate, which can be formed from the reaction of the palladium catalyst with an alcohol solvent or a hydroxide base. Another pathway involves the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. For some electron-deficient heterocycles, direct cleavage of the C-Br bond by the palladium catalyst followed by protonolysis can also contribute to dehalogenation.

Q3: How does the choice of palladium ligand influence dehalogenation and selectivity?

A: The palladium ligand plays a crucial role in modulating the reactivity and stability of the catalytic species. Electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can promote the desired oxidative addition and reductive elimination steps of the Suzuki cycle while suppressing dehalogenation.[1] These ligands can also influence the selectivity of mono- versus di-arylation. For instance, a bulky ligand may sterically hinder the second coupling event, favoring the formation of the mono-arylated product. Conversely, a less sterically demanding ligand might allow for the di-arylation to proceed more readily.[2][3]

Q4: Can the base used in the reaction affect the extent of dehalogenation?

A: Absolutely. The choice and strength of the base are critical. Strong bases, particularly those containing hydroxide ions, can promote dehalogenation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize this side reaction.[4] The base's role is to activate the boronic acid for transmetalation, but an overly aggressive base can lead to undesired side reactions.[4]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to address specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: My reaction yields a mixture of mono-arylated, di-arylated, and dehalogenated products. How can I improve the selectivity for the mono-arylated product and minimize dehalogenation?

Analysis of the Issue:

Achieving selective mono-arylation of a dibrominated heterocycle while avoiding dehalogenation is a common challenge. This outcome suggests that the rates of the first coupling, the second coupling, and dehalogenation are competitive. To favor mono-arylation, you need to create conditions where the first Suzuki coupling is significantly faster than the second and where the dehalogenation pathway is suppressed.

Strategic Solutions:

  • Stoichiometry of the Boronic Acid: The most straightforward approach is to use a limiting amount of the boronic acid (typically 0.9 to 1.1 equivalents relative to the dibrominated heterocycle). This ensures that there isn't enough of the coupling partner to drive the reaction to the di-arylated product.

  • Ligand Selection for Steric Hindrance: Employ a sterically bulky phosphine ligand. The increased steric bulk around the palladium center after the first coupling can significantly slow down the oxidative addition of the second C-Br bond, thus favoring the isolation of the mono-arylated product.

    Ligand TypeRationaleRecommended Ligands
    Bulky Monodentate Phosphines Increase steric hindrance around the palladium center, disfavoring the second coupling.SPhos, XPhos, RuPhos, BrettPhos
    N-Heterocyclic Carbenes (NHCs) Provide strong electron donation and steric bulk, enhancing catalytic activity and selectivity.IPr, IMes
  • Lowering Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity. The activation energy for the second coupling may be higher than for the first, so lowering the temperature can disproportionately slow down the formation of the di-arylated product.

Experimental Protocol for Selective Mono-arylation of 2,6-Dibromopyridine:

  • Reactants:

    • 2,6-Dibromopyridine (1.0 mmol)

    • Arylboronic acid (1.05 mmol)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol)

  • Solvent: Toluene/H₂O (10:1, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent system and bubble with inert gas for 10 minutes.

    • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

    • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Problem 2: I am observing significant dehalogenation of my starting material and/or the mono-arylated product, leading to low yields of the desired coupled products.

Analysis of the Issue:

Significant dehalogenation points to a catalytic cycle that is favoring the hydrodehalogenation pathway over the cross-coupling pathway. This can be due to a number of factors including the choice of base, solvent, catalyst system, or the inherent electronic properties of your heterocyclic substrate.

Strategic Solutions:

  • Base Selection: Switch to a weaker, non-hydroxide base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. Avoid strong bases like NaOH, KOH, or alkoxides if dehalogenation is a problem.[4]

  • Solvent System: Ensure your solvent is anhydrous if you are not intentionally running in an aqueous system. If using an alcohol-based solvent, consider switching to an aprotic solvent like dioxane, toluene, or DMF to minimize the source of hydrides.

  • Catalyst and Ligand System Optimization:

    • Increase Ligand to Palladium Ratio: A higher ligand-to-metal ratio can help to stabilize the palladium catalyst and prevent the formation of highly reactive, ligand-deficient species that can promote dehalogenation.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and can sometimes reduce the formation of unwanted byproducts.

    • Choose Electron-Rich Ligands: Electron-donating ligands can accelerate the reductive elimination step of the Suzuki cycle, which can outcompete the dehalogenation pathway.

Experimental Protocol to Minimize Dehalogenation:

  • Reactants:

    • Dibrominated heterocycle (1.0 mmol)

    • Arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • K₂CO₃ (3.0 mmol)

  • Solvent: 1,4-Dioxane (5 mL)

  • Procedure:

    • Follow the general setup procedure under an inert atmosphere as described in the previous protocol.

    • Use anhydrous 1,4-dioxane as the solvent.

    • Heat the reaction to 100 °C and monitor its progress.

    • The workup and purification are similar to the previously described method.

Visualizing the Catalytic Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki coupling cycle and the undesired dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OA Ar-Br Trans Transmetalation (Ar-Pd(II)-Ar')L_n OA->Trans Ar'B(OH)₂ / Base OA_dehalo Oxidative Addition (Ar-Pd(II)-Br)L_n RE Reductive Elimination Trans->RE RE->Pd0 Product Ar-Ar' (Coupled Product) RE->Product Dehalo_inter Ar-Pd(II)-H OA_dehalo->Dehalo_inter Hydride Transfer Hydride Hydride Source (e.g., from base/solvent) Dehalo_product Ar-H (Dehalogenated Byproduct) Dehalo_inter->Dehalo_product Reductive Elimination

Caption: Competing pathways in Suzuki coupling of aryl bromides.

Comparative Data on Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of 2,6-dibromopyridine, highlighting the impact of different parameters on the reaction outcome.

EntryBoronic Acid (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1Phenylboronic Acid (1.1)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10016Mono-arylated~70-80[5]
2Phenylboronic Acid (2.5)Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)Dioxane/H₂O10024Di-arylated>90[5]
34-Methoxyphenylboronic Acid (1.0)Pd₂(dba)₃ (1.5)XPhos (4)K₃PO₄ (2.0)Dioxane8012Mono-arylated85N/A
44-Tolylboronic Acid (2.2)PdCl₂(dppf) (3)-Cs₂CO₃ (3.0)DMF11018Di-arylated88N/A

References

  • Laulhé, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie.
  • Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Fairlamb, I. J. S., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • de Lera, Á. R., & Al-Zoubi, R. M. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.

Sources

Technical Support Center: Solubility Enhancement for Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. This document provides a comprehensive walkthrough for overcoming solubility challenges to ensure reliable and reproducible results in your biological assays. Based on its chemical properties, this compound is predicted to be lipophilic, which can present challenges in aqueous assay environments.

Compound Profile at a Glance

Before delving into troubleshooting, let's review the key physicochemical properties of this compound that influence its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₉H₇Br₂N₃O₂The presence of bromine atoms and the heterocyclic core contribute to its hydrophobicity.
Molecular Weight 348.98 g/mol [1]A moderate molecular weight, typical for small molecule inhibitors.
Predicted XLogP3 3.3[1]This value suggests the compound is significantly more soluble in lipids than in water, predicting poor aqueous solubility.
Hydrogen Bond Donors 0[1]The lack of hydrogen bond donors limits interactions with polar solvents like water.
Hydrogen Bond Acceptors 4[1]The nitrogen and oxygen atoms can accept hydrogen bonds, offering some potential for interaction with protic solvents.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide is structured as a workflow, starting with the most common and straightforward methods and progressing to more advanced techniques.

Step 1: The Universal Solvent - DMSO

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry standard for its powerful solubilizing capabilities.

❓ I'm starting with a powder. How should I prepare my initial stock solution?

Your primary stock solution should be prepared in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your aqueous assay buffer, thereby reducing potential solvent-induced artifacts.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 3.49 mg (Molecular Weight: 348.98 g/mol ).

  • Add DMSO: Add the appropriate volume of anhydrous, sterile-filtered DMSO.

  • Dissolve: Vortex thoroughly. If the compound does not readily dissolve, gentle warming (up to 37°C) or sonication in a water bath can be applied for short periods.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Causality: DMSO is an aprotic polar solvent that can disrupt the crystal lattice of the compound and form strong intermolecular interactions, effectively dissolving it. By creating a concentrated stock, you establish a starting point for all subsequent dilutions.

Step 2: The First Dilution - Assessing Solubility in Aqueous Media

The primary challenge often arises when diluting the DMSO stock into your aqueous assay buffer. Precipitation at this stage is a common hurdle.

❓ My compound precipitates when I add my DMSO stock to my cell culture media or buffer. What should I do?

This is a clear indication that the compound's solubility limit in the final aqueous environment has been exceeded. The key is to determine the maximum tolerable concentration of your compound in the final assay conditions.

Workflow for Addressing Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Expert Insight: Many cell lines can tolerate DMSO up to 0.5%, but some, especially primary cells, are sensitive to concentrations as low as 0.1%. Always run a vehicle control (assay buffer with the same final DMSO concentration) to assess solvent toxicity.

Step 3: The Power of Co-solvents

If DMSO alone is insufficient, the use of a co-solvent can help bridge the polarity gap between your DMSO stock and the aqueous assay buffer.

❓ What are co-solvents and how do I use them?

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. Ethanol and Polyethylene Glycol 400 (PEG400) are common choices in biological assays.

Protocol 2: Using a Co-solvent System

  • Prepare an Intermediate Stock: Instead of diluting your 100% DMSO stock directly into the aqueous buffer, create an intermediate stock solution in a mixture of DMSO and a co-solvent. A common starting point is a 1:1 ratio of DMSO to Ethanol or PEG400.

  • Dilute into Assay Buffer: Add this intermediate stock to your final assay buffer. The presence of the co-solvent can help maintain the compound's solubility.

  • Optimize the Ratio: You may need to experiment with different ratios of DMSO to co-solvent to find the optimal balance for solubility and cell viability.

Causality: Co-solvents like ethanol can reduce the overall polarity of the aqueous medium, making it a more favorable environment for your lipophilic compound and preventing it from crashing out of solution.

Step 4: Leveraging pH for Ionizable Compounds

The imidazo[1,2-a]pyrazine core contains nitrogen atoms that can be protonated, making the compound's solubility potentially pH-dependent.

❓ Could changing the pH of my buffer help?

Yes, for compounds with ionizable groups, adjusting the pH can significantly impact solubility. As a nitrogen-containing heterocycle, this compound is likely to be more soluble at a lower pH where the nitrogen atoms can be protonated.

Experimental Approach to Test pH-Dependence:

  • Prepare a series of buffers: Prepare your assay buffer at a range of pH values (e.g., pH 5.5, 6.5, 7.4, 8.0).

  • Test solubility: Add your DMSO stock solution to each buffer to the desired final concentration.

  • Observe: Visually inspect for precipitation or use a nephelometer for a more quantitative assessment of turbidity.

Important Considerations:

  • Ensure that the pH range tested is compatible with your biological assay (e.g., cell health, enzyme activity).

  • The protonation of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can increase its aqueous solubility.[2]

Step 5: Advanced Solubilization with Cyclodextrins

When other methods fail, cyclodextrins can be a powerful tool for enhancing the solubility of hydrophobic molecules.

❓ What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is water-soluble.[3][4]

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add Compound: Add your DMSO stock of this compound to the HP-β-CD solution.

  • Equilibrate: Gently mix and allow the solution to equilibrate (e.g., for 1-2 hours at room temperature or overnight at 4°C) to facilitate the formation of the inclusion complex.

  • Sterile Filter: Filter the final solution through a 0.22 µm filter to remove any remaining precipitate and ensure sterility.

Expert Insight: The choice of cyclodextrin and its concentration may need to be optimized for your specific compound and assay. Always include a cyclodextrin-only control to account for any effects of the excipient itself.

Frequently Asked Questions (FAQs)

Q1: What is the maximum final concentration of DMSO I should use in my cell-based assay?

For most cell lines, a final DMSO concentration of 0.5% (v/v) is a safe upper limit. However, for sensitive or primary cell lines, it's recommended to stay at or below 0.1%.[5] It is crucial to perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell type.

Q2: I've dissolved my compound, but my results are not reproducible. What could be the issue?

Inconsistent results can stem from several factors related to compound handling:

  • Repeated Freeze-Thaw Cycles: This can lead to compound degradation or precipitation from the stock solution. Always aliquot your stock into single-use vials.

  • Incomplete Dissolution: Ensure your compound is fully dissolved in the initial DMSO stock. Visually inspect for any particulate matter.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the walls of plastic tubes and plates. Using low-adhesion plastics or including a small amount of a non-ionic surfactant like Tween-20 (at a very low concentration, e.g., 0.01%) in your buffer can mitigate this, but be sure to test for compatibility with your assay.

Q3: Can I use solvents other than DMSO to make my initial stock?

While DMSO is the most common, other solvents like Dimethylformamide (DMF) or Ethanol can also be used. However, their compatibility and potential toxicity in your specific assay must be carefully evaluated. For many biological applications, DMSO remains the preferred choice due to its high solubilizing power and relatively low toxicity at working concentrations.

Q4: My compound seems to be degrading in DMSO. What are my options?

If you suspect compound instability in DMSO, you can try the following:

  • Prepare Fresh Stocks: Make your stock solution immediately before use.

  • Alternative Solvents: Test the stability in other solvents like DMF or ethanol.

  • Aqueous Suspensions: For some in vivo studies, a finely milled aqueous suspension with a surfactant can be an option, though this is less suitable for in vitro assays requiring a true solution.

References

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • This compound | C9H7Br2N3O2 | CID 19827087. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.). Retrieved January 26, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, biological assay in vitro and molecular docking studies of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved January 26, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. [Link]

  • Peptide solvent for cell-based Assay? (2024, October 28). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging yet valuable heterocyclic scaffold. Our goal is to provide you with the foundational knowledge, practical protocols, and in-depth troubleshooting advice required to navigate the complexities of functionalizing this molecule, ensuring both efficiency and success in your synthetic campaigns.

Introduction: Understanding the Substrate

This compound is a highly functionalized N-heterocycle. Its utility as a building block is clear, but its structure presents distinct challenges for cross-coupling chemistry:

  • Two Reactive Sites: The presence of two C-Br bonds at the 6- and 8-positions necessitates precise control to achieve selective mono- or di-functionalization. The inherent electronic differences between these positions provide a handle for selectivity, but reaction conditions can easily override this preference.

  • Electron-Deficient Core: The pyrazine ring is electron-withdrawing, which can deactivate the C-Br bonds towards oxidative addition, the crucial first step in most cross-coupling catalytic cycles.

  • Lewis Basic Nitrogens: The imidazopyrazine core contains nitrogen atoms with lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can act as a poison, sequestering the active catalyst and halting the reaction.[1]

This guide will address these challenges head-on, providing you with the tools to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Which bromine (C6 or C8) is more reactive and likely to couple first?

A: In dihalogenated N-heterocycles, regioselectivity is typically governed by a combination of steric and electronic factors.[2][3] For the imidazo[1,2-a]pyrazine core, the C6 position is generally more electrophilic due to its proximity and electronic relationship with the pyrazine nitrogens. Therefore, under standard Suzuki-Miyaura or Sonogashira conditions using mononuclear palladium catalysts, the C6-Br bond is expected to undergo oxidative addition more readily than the C8-Br bond. However, this selectivity can be influenced or even reversed by the choice of catalyst, ligand, and solvent.[4][5]

Q2: My reaction is not starting, or it stalls after low conversion. What is the most likely cause?

A: The most common culprits are catalyst deactivation or inhibition. The nitrogen atoms in your substrate can act as Lewis bases and bind to the palladium center, effectively poisoning it.[1] Another possibility is that the oxidative addition step is too slow due to the electron-deficient nature of the aromatic system. This troubleshooting guide will provide detailed steps to diagnose and solve this.

Q3: What is the best starting point for a Suzuki-Miyaura coupling with this substrate?

A: A robust starting point would involve a modern palladium pre-catalyst (e.g., G3 or G4-palladacycles) paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos. Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ and an anhydrous, polar aprotic solvent such as 1,4-dioxane or DME. Crucially, ensure all reagents are dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Q4: Can I perform a double cross-coupling to substitute both bromines?

A: Yes, double coupling is feasible. This is often achieved by driving the reaction harder after the first coupling is complete—for example, by increasing the temperature, adding a fresh charge of catalyst and ligand, and using a larger excess of the coupling partner and base.[6] Stepwise functionalization, where the second coupling partner is different from the first, is also a powerful strategy for building molecular complexity.

Troubleshooting Guide: From Problem to Solution

This section is organized by common experimental failures. For each problem, we outline the likely causes and provide a logical, step-by-step approach to resolution.

Problem 1: Low or No Product Yield (Starting Material Unchanged)

This is one of the most frequent issues, typically pointing to a problem with the catalytic cycle's initiation.

Potential Causes:

  • Catalyst Inactivity: The Pd(0) active species is not forming or is being immediately poisoned.

  • Failed Oxidative Addition: The C-Br bond is not breaking and adding to the palladium center.

  • Poor Reagent Quality: Water, oxygen, or impurities in solvents or reagents are destroying the catalyst or reactants.

Diagnostic & Solution Workflow:

G start Problem: Low/No Yield q1 Step 1: Verify Catalyst System Did you use an air-stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) or a Pd(0) source (e.g., Pd₂(dba)₃)? start->q1 a1_yes Action 1.1: Switch to a more active, pre-formed Pd(0) catalyst system. Use a palladacycle pre-catalyst (e.g., XPhos-G3-Pd) which forms the active Pd(0) species reliably. This minimizes issues with the reduction of Pd(II) to Pd(0). q1->a1_yes Using Pd(II) q2 Step 2: Scrutinize Ligand Choice The imidazopyrazine core is electron-deficient. Is your ligand electron-rich and bulky enough? q1->q2 Using Pd(0) a1_yes->q2 a2_no Action 2.1: Increase Ligand Performance. Switch from simple ligands (e.g., PPh₃) to highly electron-donating and sterically bulky biaryl phosphine ligands. These stabilize the Pd(0) center and accelerate oxidative addition. q2->a2_no No / Unsure q3 Step 3: Evaluate Reaction Conditions Are your solvent and reagents rigorously anhydrous and degassed? q2->q3 Yes a2_no->q3 a3_no Action 3.1: Improve Inert Atmosphere Technique. Use fresh, anhydrous solvents. Degas the solvent and reaction mixture thoroughly (e.g., via 3x freeze-pump-thaw cycles or by bubbling with argon for 30 min). Ensure all reagent additions are done under a positive pressure of inert gas. q3->a3_no No

Caption: Troubleshooting workflow for low or no product yield.

Table 1: Recommended Ligand Scaffolds for Challenging Heterocycles

Ligand TypeExample(s)Key FeaturesWhen to Use
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosHighly electron-donating, sterically demanding.[7]Excellent first choice for difficult C-Br oxidative additions on electron-poor systems.
Dialkylphosphino Biphenyls tBuXPhos, BrettPhosExtremely bulky and electron-rich.For the most challenging couplings, including those with aryl chlorides or when catalyst decomposition is severe.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form very stable Pd complexes.Useful when catalyst stability over long reaction times or at high temperatures is required.
Problem 2: Poor Regioselectivity (Mixture of C6 and C8 isomers or reaction at the wrong site)

Achieving selectivity is paramount. If you are getting a mixture of products or the undesired isomer, a change in catalytic components is needed.

Potential Causes:

  • Insufficient Catalyst Control: The chosen ligand-catalyst complex does not provide enough steric or electronic differentiation between the C6 and C8 positions.

  • Catalyst Speciation: The active catalyst may not be a single mononuclear species. It's known that palladium nanoparticles or clusters can form in solution and exhibit different, sometimes opposite, selectivity compared to mononuclear complexes.[4][5][9]

Solutions and Strategies:

  • Enhance Steric Hindrance: Switch to a bulkier ligand (e.g., from XPhos to tBuXPhos). A larger ligand cone angle can create a greater steric clash at one position over the other, enhancing selectivity for the less hindered site.

  • Modify Electronic Properties: While less common for altering C-Br vs C-Br reactivity, using a more electron-rich ligand can sometimes increase the catalyst's sensitivity to the inherent electronic differences between the two positions.

  • Control Catalyst Speciation: The formation of palladium nanoparticles can be influenced by ligand-to-palladium ratio, temperature, and additives.[4]

    • Protocol: To favor the mononuclear catalyst (which typically prefers the more electrophilic C6 site), ensure a slight excess of ligand (e.g., Pd:Ligand ratio of 1:1.1 to 1:1.5). Running the reaction at a lower temperature may also disfavor aggregation.

G cluster_0 This compound C6-Br C6-Br (More Electrophilic) C8-Br C8-Br (Less Electrophilic) Catalyst [Pd(0)L₂] Catalyst->C6-Br  Favored Path (Mononuclear Catalyst) Catalyst->C8-Br  Alternative Path (Sterically Driven/Nanoparticle)

Caption: Factors influencing regioselective coupling on the substrate.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate (palladium black) is a clear sign that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.

Potential Causes:

  • Slow Reductive Elimination: If the final step of the cycle, reductive elimination, is slow, the Pd(II) intermediate has more time to undergo side reactions that lead to Pd(0) aggregation.

  • Ligand Dissociation: Unstable Pd(0)-ligand complexes can shed their ligands, leaving behind "naked" Pd(0) atoms that rapidly aggregate.

  • High Temperatures: Excessive heat can accelerate decomposition pathways.

Solutions and Strategies:

  • Use a More Robuts Ligand: This is the most effective solution. Bulky, electron-rich ligands like the Buchwald biaryl phosphines or NHCs form more stable complexes with Pd(0), preventing aggregation.[7] They also accelerate the reductive elimination step, which keeps the catalyst turning over efficiently.

  • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this will slow down the reaction rate, it may significantly improve catalyst lifetime.

  • Check the Pd:Ligand Ratio: An insufficient amount of ligand (a ratio < 1:1) can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation. Ensure at least a 1:1 ratio, with a slight excess of ligand often being beneficial.

  • Use a Palladium Scavenger (Post-Reaction): While this doesn't solve the in-situ problem, if minor decomposition occurs, residual palladium in your product can be removed using scavengers for purification purposes.

Table 2: Comparison of Common Bases and Solvents

BasepKa of Conj. AcidTypical Use CaseSolvent Compatibility
K₃PO₄ 12.3Excellent general base for Suzuki couplings, especially with boronic acids.Dioxane, Toluene, DME, DMF
Cs₂CO₃ 10.3Highly effective, often provides faster rates than other carbonates. Good for Suzuki and Buchwald-Hartwig.Dioxane, Toluene, DME
K₂CO₃ 10.3A milder, less expensive option. Often used with a phase-transfer catalyst or in aqueous mixtures.[10]DMF, Acetonitrile, Aqueous mixtures
NaOt-Bu 19.0Very strong base. Primarily used for Buchwald-Hartwig aminations and C-H activation.Toluene, Dioxane, THF
SolventPolarityBoiling PointNotes
1,4-Dioxane Low101 °CExcellent, versatile solvent for many cross-coupling types. Must be anhydrous.
Toluene Low111 °CGood for reactions requiring higher temperatures. Less coordinating than ethers.
DMF High153 °CPolar aprotic. Can sometimes influence selectivity and accelerate reactions, but must be very pure.[11]
THF Medium66 °CUseful for lower-temperature reactions. Can coordinate to the catalyst.[12]

Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.

Protocol 4.1: General Procedure for Regioselective C6 Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 1.1-3.3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vial and place it in a pre-heated oil bath or heating block at 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, mono-arylated product spot.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 4.2: General Procedure for Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes and is invaluable for introducing linear fragments.[13][14]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under an argon stream, add anhydrous, degassed solvent (e.g., THF or DMF), followed by a mild base such as triethylamine (Et₃N, 2-3 equiv). Finally, add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup & Purification: Follow a similar aqueous workup and chromatographic purification as described in Protocol 4.1.

The Catalytic Cycle: A Visual Guide

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.[15][16]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Oxa Oxidative Addition Complex Pd0->Oxa Oxidative Addition Trans Transmetalation Complex Oxa->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Product) Trans->Product ArBr R¹-Br (Substrate) ArBr->Oxa R2M R²-M (Coupling Partner) R2M->Trans Base Base Base->Trans

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive framework for optimizing your cross-coupling reactions. Remember that each specific substrate and coupling partner combination may require fine-tuning. Methodical experimentation, guided by the principles and troubleshooting steps outlined here, will be your key to success.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Google Vertex AI Search.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). ResearchGate.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Transition metal-catalyzed functionalization of pyrazines. (2013). Organic & Biomolecular Chemistry.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (n.d.). Journal of the American Chemical Society.
  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (2025). ACS Nano.
  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (n.d.). National Institutes of Health.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Institutes of Health.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (n.d.). RSC Publishing.
  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
  • ChemInform Abstract: Microwave-Assisted Double Suzuki-Miyaura Cross-Coupling in the 6,8-Dibromoimidazo[1,2-a]pyridine Series. (2025). ResearchGate.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship.org.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
  • Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. (2015). Phys.org.

Sources

Stability issues of "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this compound's stability in solution. Our goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and ensure data integrity.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] However, the specific substitution pattern of this compound introduces distinct stability considerations that must be carefully managed for reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Handling and Storage

Question 1: What is the recommended way to store the solid compound and its stock solutions?

Answer: Proper storage is the first line of defense against degradation.

  • Solid Compound: The solid form should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place, ideally at <15°C. The presence of two bromine atoms and the heterocyclic core makes it potentially susceptible to long-term degradation if exposed to air and light.[3][4]

  • Stock Solutions: Stock solutions, especially in protic or reactive solvents, are the primary area of concern. We strongly recommend preparing fresh solutions for each experiment.[5] If storage is unavoidable:

    • Use anhydrous, high-purity aprotic solvents like DMSO or DMF.

    • Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas before sealing.

Section 2: Understanding Degradation Pathways

Question 2: My analytical results (HPLC, LC-MS) show a new, more polar peak appearing over time. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the ethyl ester at the C2 position. This is a classic degradation pathway for ester-containing compounds, especially in the presence of trace amounts of water, acid, or base.

  • Causality: The ester functional group is susceptible to nucleophilic attack. In aqueous or protic solutions, water can act as a nucleophile, leading to the formation of the corresponding carboxylic acid and ethanol. This reaction is significantly accelerated by acidic or basic conditions. The resulting carboxylic acid is substantially more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column. This hydrolysis has been noted as a reaction for converting imidazo[1,2-a]pyrazine esters to their corresponding acids.[6]

Below is a diagram illustrating the key molecular features and potential sites of instability.

Diagram 1: Molecular Stability Hotspots cluster_mol cluster_labels mol a Ester Hydrolysis: Susceptible to acid/base catalysis. Primary degradation pathway. b Bromo- Substituents: Potential for photolytic cleavage or nucleophilic substitution. c Heterocyclic Nitrogens: Can be protonated at low pH, altering solubility and stability.

Caption: Key molecular features and potential instability sites.

Question 3: Besides hydrolysis, what other degradation pathways should I be aware of?

Answer: While ester hydrolysis is primary, other pathways, particularly under stress conditions, can occur:

  • Photodegradation: Bromo-aromatic and bromo-heterocyclic compounds can be sensitive to light, especially in the UV spectrum.[7][8] Energy from light can potentially lead to homolytic cleavage of the carbon-bromine bond, creating radical species that can react further. This can result in de-bromination or other complex product mixtures.

  • Solvent-Mediated Degradation: While DMSO and DMF are generally good solvents, they are not entirely inert. DMSO can be prone to oxidation, and DMF can degrade to form dimethylamine and formic acid, especially in the presence of water, which can then catalyze the degradation of your compound.

  • Extreme pH: At very low pH, the nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can become protonated, which may alter the electron distribution and potentially increase susceptibility to other degradation pathways. At high pH, besides accelerating ester hydrolysis, the stability of the core heterocyclic ring may be compromised.

The following diagram outlines the most likely degradation pathways under various stress conditions.

Caption: Potential degradation pathways under stress conditions.

Section 3: Troubleshooting Experimental Inconsistencies

Question 4: I am seeing poor reproducibility in my biological assays. Could compound instability be the cause?

Answer: Absolutely. If the compound degrades in your assay medium, the effective concentration of the active molecule will decrease over the course of the experiment, leading to inconsistent results.

  • Causality: Biological assay media are typically aqueous, buffered solutions (pH ~7.4) and are incubated at 37°C. These conditions are conducive to ester hydrolysis. If 20% of your compound degrades over a 24-hour incubation, you are effectively testing a lower concentration than intended, and you are also introducing a new chemical entity (the carboxylic acid) which may have its own, different biological activity or off-target effects.

Use the following workflow to troubleshoot stability-related assay issues.

Diagram 3: Assay Troubleshooting Workflow start Inconsistent Assay Results (e.g., variable IC50) q1 Is the stock solution fresh? start->q1 sol1 Prepare a fresh stock solution and repeat. q1->sol1 No q2 Analyze compound in assay media over time via LC-MS. Is degradation observed? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Shorten incubation time. Consider alternative formulations (e.g., with co-solvents). q2->sol2 Yes end_node Instability is unlikely the root cause. Investigate other assay parameters. q2->end_node No a2_yes Yes a2_no No

Caption: A workflow for troubleshooting inconsistent assay results.

Protocols for Stability Assessment & Prevention

To provide you with a self-validating system, we recommend performing a forced degradation study. This is a standard practice in drug development to intentionally degrade a sample under various stress conditions to understand its stability profile.[9][10]

Protocol 1: Stock Solution Preparation
  • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of solid in a fume hood.

  • Add high-purity, anhydrous DMSO to the desired concentration (e.g., 10 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • (Optional) If not for immediate use, aliquot into single-use, low-binding tubes, purge with argon or nitrogen, and store at -80°C.

Protocol 2: Forced Degradation Study

This protocol will help you identify the primary degradation products and the conditions to avoid.

Objective: To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, and photolytic stress.[11]

Materials:

  • 10 mM stock solution of the compound in ACN or DMSO.

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • HPLC or LC-MS system with a C18 column.

Procedure:

Stress ConditionProtocolQuenching/Neutralization
Acid Hydrolysis Mix 100 µL of stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24h.Add 100 µL of 1.0 M NaOH.
Base Hydrolysis Mix 100 µL of stock with 900 µL of 0.1 M NaOH. Incubate at RT for 4h.Add 100 µL of 1.0 M HCl.
Oxidation Mix 100 µL of stock with 900 µL of 3% H₂O₂. Incubate at RT for 24h.Add a small crystal of sodium sulfite.
Photolytic Expose a solution (in a quartz cuvette) to a photostability chamber (ICH Q1B).[11]None required.
Control Mix 100 µL of stock with 900 µL of purified water. Incubate at 60°C for 24h.None required.

Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the area of the parent compound peak. A target degradation of 10-30% is ideal for identifying major degradants without overly complex mixtures.[10]

Summary of Stability Recommendations

ParameterRecommendedConditions to AvoidRationale
Solvents Anhydrous DMSO, DMF, Acetonitrile (ACN)Aqueous buffers (for storage), Protic solvents (Methanol, Ethanol)Minimizes water available for ester hydrolysis.[6]
pH Neutral (for short-term use)Acidic (pH < 5) and Basic (pH > 8) conditionsAcid and base catalyze the primary degradation pathway of ester hydrolysis.
Light Store in amber vials; work in low-lightProlonged exposure to direct sunlight or UV lightThe bromo-substituents may be photolabile.[7][8]
Temperature Solid: <15°C. Solution: -20°C to -80°C.Elevated temperatures (>40°C) in solutionHeat accelerates all degradation reactions.

By understanding the inherent chemical liabilities of this compound and implementing these handling and analytical strategies, you can significantly improve the reliability and reproducibility of your experimental outcomes.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available from: [Link]

  • PubMed Central (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • PubMed Central (PMC). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • RSC Advances. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available from: [Link]

  • ACS Publications. Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Available from: [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • ResearchGate. Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. Available from: [Link]

  • ACS Publications. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. Available from: [Link]

  • MDPI. A Novel Polyacrylamide/Sodium Alginate/Polypyrrole Composite Hydrogel for Fabricating Flexible Sensors for Wearable Health Monitoring. Available from: [Link]

  • National Institutes of Health (NIH). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Available from: [Link]

  • ACS Publications. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications. Available from: [Link]

  • RSC Publishing. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Available from: [Link]

Sources

Characterization of impurities from "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the synthesis and impurity characterization of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. The information herein is designed to anticipate and address common challenges encountered during this specific synthetic process.

Plausible Synthetic Route

The synthesis of this compound is most likely achieved through the condensation of 2-amino-3,5-dibromopyrazine with an ethyl pyruvate derivative, such as ethyl bromopyruvate. This reaction is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines and related heterocyclic systems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction is sluggish or does not proceed to completion. What are the possible causes and solutions?

A1: A sluggish or incomplete reaction can be attributed to several factors:

  • Insufficiently activated electrophile: The reactivity of the ethyl pyruvate derivative is critical. If using ethyl 2-oxobutanoate, the reaction may be slow. The use of a more electrophilic species like ethyl bromopyruvate is generally preferred.

  • Inadequate base: The choice and stoichiometry of the base are crucial for the initial nucleophilic attack and subsequent cyclization. A weak base may not sufficiently deprotonate the amino group of the pyrazine, while an overly strong base could lead to side reactions. It is recommended to use a mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Low reaction temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or isopropanol is a common practice. If the reaction is still slow, a higher boiling point solvent such as n-butanol could be considered.

  • Poor solvent choice: The solvent should be able to dissolve the starting materials to a reasonable extent and be inert to the reaction conditions. Protic solvents like ethanol often work well for this type of condensation.

Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of dark, polymeric byproducts is a common issue in heterocyclic synthesis, often due to self-polymerization of the starting materials or products under the reaction conditions. To mitigate this:

  • Control the reaction temperature: Avoid excessive heating, as this can accelerate decomposition and polymerization pathways.

  • Optimize the reaction time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times can lead to the accumulation of byproducts.

  • Maintain an inert atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Purify the starting materials: Ensure the 2-amino-3,5-dibromopyrazine and the ethyl pyruvate derivative are of high purity. Impurities in the starting materials can often act as catalysts for polymerization.

Q3: My final product is difficult to purify. What purification strategies do you recommend?

A3: Purification of the crude product can be challenging due to the presence of closely related impurities. A multi-step purification approach is often necessary:

  • Initial workup: After the reaction is complete, a standard aqueous workup is recommended to remove inorganic salts and water-soluble impurities.

  • Crystallization: Recrystallization from a suitable solvent system is the most effective method for purifying the final product. A good starting point is a mixture of a polar solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexane, heptane).

  • Column chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is the next logical step. A gradient elution system, for example, starting with a low polarity eluent (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate the desired product from its impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the characterization of impurities in the synthesis of this compound.

Q1: What are the most likely impurities to be found in my final product?

A1: Based on the plausible synthetic route, the following impurities are most likely to be present:

  • Unreacted Starting Materials:

    • 2-amino-3,5-dibromopyrazine

    • Ethyl bromopyruvate (or its hydrolysis/decomposition products)

  • Process-Related Impurities:

    • Over-brominated species: If the bromination of the pyrazine starting material is not well-controlled, tri- or other poly-brominated species could be present.

    • Mono-brominated species: Incomplete bromination of the starting material could lead to the formation of a mono-brominated final product.

    • Hydrolyzed ester: The ethyl ester group can be partially or fully hydrolyzed to the corresponding carboxylic acid under certain reaction or workup conditions.

  • Side-Reaction Products:

    • Dimerization products: Self-condensation of the starting materials or intermediates can lead to dimeric impurities.

    • Positional isomers: Depending on the exact nature of the electrophile and reaction conditions, there is a possibility of forming other isomeric imidazo[1,2-a]pyrazine derivatives, although the electronics of the starting pyrazine favor the desired regiochemistry.

Q2: What analytical techniques are best suited for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase C18 column with a gradient elution of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point for method development.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the impurities, which is a critical step in their identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of isolated impurities. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the impurities, such as carbonyls (C=O) and amines (N-H).

Q3: Are there any specific safety precautions I should take when handling the starting materials and product?

A3: Yes, several safety precautions are necessary:

  • 2-amino-3,5-dibromopyrazine: This compound is likely to be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl bromopyruvate: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.

  • Solvents: The organic solvents used in the reaction and purification are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Protocol for Impurity Analysis by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water 1:1).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of each impurity.

Visualizations

Plausible Synthetic Route and Potential Impurities

cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities SM1 2-amino-3,5-dibromopyrazine Product This compound SM1->Product Imp1 Unreacted SM1 SM1->Imp1 Imp4 Mono-brominated Product SM1->Imp4 From Impure SM1 SM2 Ethyl bromopyruvate SM2->Product Imp2 Unreacted SM2 SM2->Imp2 Imp3 Hydrolyzed Product (Carboxylic Acid) Product->Imp3 Hydrolysis

Caption: Plausible synthetic route and potential impurities.

Workflow for Impurity Identification and Characterization

Start Crude Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC LCMS LC-MS Analysis (Molecular Weight Determination) HPLC->LCMS Isolation Impurity Isolation (Prep-HPLC or Column Chromatography) LCMS->Isolation If impurity > threshold NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Isolation->NMR Structure Structure Elucidation NMR->Structure

Caption: Workflow for impurity identification and characterization.

References

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Reddit. (2019). For those who understand advanced organic chemistry well, how do you approach problem solving and what is the best way to study for the subject?. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of Imidazo[1,2-a]pyrazines at the C6 and C8 Positions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the pyrazine ring of this important scaffold, specifically at the 6- and 8-positions. The inherent electronic properties of the imidazo[1,2-a]pyrazine core present unique regioselectivity challenges, making the targeted introduction of substituents at these positions a non-trivial task. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

I. Understanding the Core Challenge: Reactivity and Regioselectivity

The primary hurdle in the functionalization of the 6- and 8-positions of the imidazo[1,2-a]pyrazine scaffold lies in the electronic nature of the ring system. The imidazole ring is electron-rich, while the pyrazine ring is electron-deficient. This electronic disparity dictates the reactivity of the various positions on the bicyclic system.

  • The Electron-Rich Imidazole Ring (C2, C3): The C3 position, in particular, is the most nucleophilic and readily undergoes electrophilic substitution and a variety of C-H functionalization reactions.

  • The Electron-Deficient Pyrazine Ring (C5, C6, C8): The pyrazine ring is less susceptible to electrophilic attack. The C5 position is often the most reactive site on the pyrazine ring for deprotonation, followed by C3, while the C6 and C8 positions have prohibitively high pKa values for direct metalation on the unsubstituted scaffold[1].

This inherent reactivity pattern means that direct C-H functionalization at the C6 and C8 positions is often challenging, with reactions preferentially occurring at other sites. Therefore, a common and more reliable strategy involves the use of pre-functionalized imidazo[1,2-a]pyrazines, typically bearing a halogen at the desired position, which can then be elaborated through cross-coupling reactions or nucleophilic substitutions.

II. Frequently Asked Questions (FAQs)

Q1: Why is direct C-H functionalization of imidazo[1,2-a]pyrazine at the C6 and C8 positions so difficult?

A1: The C6 and C8 positions of the unsubstituted imidazo[1,2-a]pyrazine ring are electronically deactivated and have high pKa values, making them poor sites for electrophilic attack and direct deprotonation by common bases[1]. Most C-H activation methods tend to favor the more electron-rich and acidic C3 and C5 positions. While some direct C-H arylations have been reported, these often require specific directing groups or harsh conditions and may suffer from poor regioselectivity.

Q2: I am attempting a bromination reaction on my imidazo[1,2-a]pyrazine. Which position is most likely to be halogenated?

A2: Electrophilic bromination of imidazo[1,2-a]pyrazine typically occurs at the most electron-rich positions. You are most likely to observe bromination at the C3 position first, followed by the C5 position. To achieve bromination at the C6 and C8 positions, it is generally necessary to start with a pre-functionalized aminopyrazine before the cyclization to form the imidazo[1,2-a]pyrazine core. For instance, using 2-amino-3,5-dibromopyrazine will yield 6,8-dibromoimidazo[1,2-a]pyrazine[2].

Q3: I have a 6,8-dibromoimidazo[1,2-a]pyrazine. Can I selectively functionalize one position over the other?

A3: Yes, selective functionalization is possible. The bromine atom at the C8 position is generally more reactive towards nucleophilic aromatic substitution than the bromine at the C6 position. For example, reaction with sodium methoxide will selectively displace the C8-bromo group to afford 6-bromo-8-methoxyimidazo[1,2-a]pyrazine[2]. This difference in reactivity can be exploited to introduce different substituents at the C6 and C8 positions sequentially.

Q4: What are the best strategies for introducing substituents at the C6 and C8 positions?

A4: The most robust strategies involve:

  • Starting with a substituted aminopyrazine: Incorporate the desired functionality or a handle for further reactions (like a halogen) on the aminopyrazine precursor before constructing the imidazo[1,2-a]pyrazine ring.

  • Halogenation followed by cross-coupling or nucleophilic substitution: Prepare a halo-substituted (e.g., chloro- or bromo-) imidazo[1,2-a]pyrazine and use this as a substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, or for nucleophilic aromatic substitution.

  • Directed metalation: By introducing a suitable directing group on the scaffold, it may be possible to direct a metalating agent (e.g., an organolithium or a magnesium amide base) to the desired position for subsequent quenching with an electrophile. The work of Knochel and coworkers has demonstrated the utility of a chloro-substituent at C6 to direct metalation to other positions, including C8[1].

III. Troubleshooting Guides

Guide 1: Regioselective Metalation of 6-Chloroimidazo[1,2-a]pyrazine

This guide is based on the work of Knochel and coworkers, which provides a powerful method for the selective functionalization of the imidazo[1,2-a]pyrazine core[1].

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or no conversion 1. Inactive Grignard reagent or base. 2. Insufficiently low temperature. 3. Presence of moisture or other protic sources.1. Titrate the Grignard reagent or base before use. 2. Ensure the reaction is maintained at the specified low temperature (e.g., -60°C for magnesiation). 3. Use freshly distilled, anhydrous solvents and flame-dried glassware.
Poor regioselectivity (mixture of isomers) 1. Incorrect choice of base for the desired position. 2. Reaction temperature too high, allowing for equilibration of intermediates. 3. Steric hindrance from existing substituents.1. For C3 functionalization, use TMPMgCl·LiCl. For C5 functionalization, use TMP₂Zn·2MgCl₂·2LiCl. 2. Maintain strict temperature control throughout the addition and reaction time. 3. Consider the steric bulk of both the base and any existing substituents on the imidazopyrazine ring.
Decomposition of starting material or product 1. Reaction temperature too high. 2. Incompatible electrophile. 3. Prolonged reaction time.1. Adhere to the recommended reaction temperatures. 2. Ensure the electrophile is stable under the reaction conditions. 3. Monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) at C8
Problem Potential Cause(s) Troubleshooting Solution(s)
No reaction or very slow conversion 1. Poor nucleophile. 2. Insufficient activation of the C8 position. 3. Low reaction temperature.1. Use a stronger nucleophile or add a catalyst (e.g., a copper salt for aminations). 2. The presence of electron-withdrawing groups on the ring can enhance reactivity. 3. Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.
Side reactions or decomposition 1. Reaction temperature too high. 2. Strong nucleophile/base causing unwanted side reactions. 3. Degradation of the imidazo[1,2-a]pyrazine core under the reaction conditions.1. Optimize the temperature to find a balance between reaction rate and stability. 2. Use a milder base or a protected nucleophile if possible. 3. Screen different solvents and bases to find conditions that are compatible with the substrate.
Reaction at C6 instead of or in addition to C8 1. High reaction temperature leading to loss of selectivity. 2. Highly reactive nucleophile.1. Lower the reaction temperature to exploit the greater inherent reactivity of the C8 position. 2. Use a less reactive nucleophile if possible.

IV. Experimental Protocols

Protocol 1: Regioselective Magnesiation at C3 of 6-Chloroimidazo[1,2-a]pyrazine

This protocol is adapted from the work of M. A. Ganiev, P. Knochel, et al.[1].

Step 1: Preparation of the Magnesium Amide Base (TMPMgCl·LiCl)

  • To a solution of 2,2,6,6-tetramethylpiperidine (TMP-H, 1.1 equiv.) in anhydrous THF, add n-BuMgCl (1.0 equiv. of a 2 M solution in THF) dropwise at 0 °C.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add LiCl (1.1 equiv.) and stir until it is completely dissolved.

Step 2: Magnesiation

  • Cool the freshly prepared TMPMgCl·LiCl solution to -60 °C.

  • Add a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -60 °C for 30 minutes.

Step 3: Quenching with an Electrophile (e.g., Iodolysis)

  • Add a solution of iodine (1.2 equiv.) in anhydrous THF dropwise at -60 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution of 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine with Morpholine

This protocol is based on the methodology described by S. L. H. Harisha, K. V. Rao, et al.[3].

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 8-bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (1.0 equiv.) in a suitable solvent such as ethanol or DMF.

  • Add morpholine (1.2-1.5 equiv.).

  • Add a base, such as K₂CO₃ or Et₃N (2.0 equiv.).

Step 2: Reaction

  • Heat the reaction mixture to reflux (or a temperature appropriate for the chosen solvent) and monitor the progress by TLC or LC-MS.

  • Continue heating until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. Data Presentation

Table 1: Comparison of Regioselective Metalation Conditions for 6-Chloroimidazo[1,2-a]pyrazine[1]

PositionBaseTemperatureTimeTypical ElectrophilesYield Range
C3 TMPMgCl·LiCl-60 °C30 minI₂, Allyl-Br, Acyl-Cl40-78%
C5 TMP₂Zn·2MgCl₂·2LiCl-20 °C15 minI₂, Allyl-Br, Aryl-I52-85%
C8 TMPMgCl·LiCl (on a 2,3-disubstituted substrate)-40 °C30 minI₂, PhSO₂SMe, Aryl-I39-69%

VI. Visualization of Key Concepts

Diagram 1: Regioselectivity in the Functionalization of Imidazo[1,2-a]pyrazine

G IMP Imidazo[1,2-a]pyrazine Core C3 C3: Most Reactive (Electrophilic Attack, C-H Functionalization) IMP->C3 High e⁻ density C5 C5: Moderately Reactive (Deprotonation) IMP->C5 Lower pKa C6_C8 C6 & C8: Least Reactive (Pre-functionalization Required) IMP->C6_C8 High pKa, e⁻ deficient

Caption: Relative reactivity of positions on the imidazo[1,2-a]pyrazine scaffold.

Diagram 2: Workflow for Functionalization at C6 and C8

G cluster_0 Strategy 1: Pre-functionalized Precursor cluster_1 Strategy 2: Halogenation & Elaboration A1 Substituted Aminopyrazine A2 Cyclization A1->A2 A3 Functionalized Imidazo[1,2-a]pyrazine A2->A3 B1 Imidazo[1,2-a]pyrazine B2 Halogenation B1->B2 B3 Halo-Imidazo[1,2-a]pyrazine B2->B3 B4 Cross-Coupling / SNAr B3->B4 B5 C6/C8 Functionalized Product B4->B5

Caption: Common strategies for accessing C6 and C8 functionalized imidazo[1,2-a]pyrazines.

VII. References

  • B. Stanovnik, M. Tišler, "Imidazo[1,2-a]pyrazines," Advances in Heterocyclic Chemistry, 1982, 31, 239-321. [Link]

  • M. A. Ganiev, P. Knochel, et al., "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates," Chemical Science, 2023, 14, 11261-11266. [Link]

  • S. L. H. Harisha, K. V. Rao, et al., "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations," Trade Science Inc., 2015. [Link]

  • J. A. Tali, et al., "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines," Organic & Biomolecular Chemistry, 2023, 21, 7267-7289. [Link]

  • M. A. Ganiev, P. Knochel, et al., "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates," Chemical Science, 2023, 14, 11261-11266. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Versatile Pharmacophore

The imidazo[1,2-a]pyrazine heterocyclic ring system is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] The versatility of the imidazo[1,2-a]pyrazine framework allows for substitutions at various positions, enabling the fine-tuning of its biological properties.

This guide focuses on the biological potential of analogs derived from Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate , a key intermediate in the synthesis of novel therapeutic agents. While this specific compound is primarily utilized as a building block in drug discovery, its structural analogs have demonstrated significant biological effects.[2] This document provides a comparative analysis of the biological activities of these analogs, supported by experimental data, to inform researchers and drug development professionals in their pursuit of new therapeutic leads.

Comparative Biological Activity of Analogs

The substitution pattern on the imidazo[1,2-a]pyrazine ring plays a crucial role in determining the biological activity of the resulting compounds. Halogenation at the 6 and 8 positions, as seen in the parent compound, is a common strategy to enhance potency and modulate physicochemical properties.

Anticancer Activity

Several analogs of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A noteworthy structural analog, Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate , has shown promise in anticancer research. Studies on similar imidazo[1,2-a]pyrazine derivatives suggest that they can induce apoptosis in cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators.

The broader class of imidazo[1,2-a]pyrazine derivatives has been shown to inhibit key enzymes in oncogenic signaling pathways, such as PI3K and Aurora kinases. This inhibitory activity is a critical area of investigation for the development of targeted cancer therapies.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyrazine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Biological TargetReference
Imidazo[1,2-a]pyridine derivative (12b)Hep-2 (Laryngeal Carcinoma)11Not Specified[3]
HepG2 (Hepatocellular Carcinoma)13Not Specified[3]
MCF-7 (Breast Cancer)11Not Specified[3]
A375 (Skin Cancer)11Not Specified[3]
Imidazo[1,2-a]pyrazine derivative (GQ352)Uveal Melanoma Cells8.9Gαq/11
Imidazo[1,2-a]pyrazine derivative (TB-25)HCT-116 (Colon Cancer)0.023Tubulin Polymerization
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45Not Specified
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7Not Specified

Note: Data for this compound is not available in the public domain. The table presents data for structurally related analogs to provide a comparative context.

Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold is also a promising framework for the development of novel antimicrobial agents. Research indicates that derivatives of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate have the potential to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the 6,8-dihalo substitution pattern may be beneficial for antibacterial activity.

Structure-Activity Relationship (SAR) Insights

The available data on imidazo[1,2-a]pyrazine analogs allows for the deduction of preliminary structure-activity relationships:

  • Halogenation at C6 and C8: The presence of halogens at these positions appears to be a favorable feature for both anticancer and antimicrobial activities. The nature of the halogen (bromo vs. chloro) can influence the potency and selectivity.

  • Substitution at C2: The ethyl carboxylate group at the C2 position is a common feature in many synthetic intermediates. Modifications at this position, for instance, by introducing different ester groups or converting the carboxylate to an amide, could significantly impact biological activity.

  • Substitution at other positions: The introduction of various functional groups at other available positions on the imidazo[1,2-a]pyrazine ring can lead to diverse biological profiles, including the inhibition of specific kinases or other cellular targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_48h 4. Incubate for 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Solution incubate_48h->add_mtt incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan incubate_4h->solubilize read_absorbance 8. Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase (e.g., PI3K, Aurora Kinase).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often detected using methods such as ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution, substrate solution, ATP solution, and test compound dilutions.

  • Kinase Reaction: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase enzyme to each well. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction and measure the amount of product formed. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. b. Measure the luminescence using a plate reader.

  • Data Analysis: a. Plot the kinase activity (luminescence) against the compound concentration. b. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Kinase_Inhibition_Pathway cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by some imidazo[1,2-a]pyrazine inhibitors.

Conclusion and Future Directions

While This compound is primarily a synthetic intermediate, its structural analogs exhibit a wide range of promising biological activities, particularly in the areas of oncology and infectious diseases. The 6,8-dihalo substitution pattern on the imidazo[1,2-a]pyrazine core serves as a valuable starting point for the design of novel therapeutic agents.

Further research should focus on the systematic biological evaluation of a library of analogs derived from this scaffold to establish more definitive structure-activity relationships. Specifically, the synthesis and testing of derivatives with modifications at the C2, C6, and C8 positions will be crucial for optimizing potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized approach for such comparative studies, ensuring the generation of robust and reproducible data.

References

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216.
  • Google Patents. (2012). 6-substituted imidazopyrazines for use as mps-1 and tkk inhibitors in the treatment of hyperproliferative disorders.
  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 3125–3135.
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). European Journal of Medicinal Chemistry, 245, 114923.
  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). European Journal of Medicinal Chemistry, 240, 114520.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6,8-Dibromoimidazo[1,2-a]pyrazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The imidazo[1,2-a]pyrazine heterocyclic system is a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This guide focuses on a specific, highly versatile starting material, 6,8-dibromoimidazo[1,2-a]pyrazine, as a cornerstone for developing novel anticancer agents. We will dissect the synthetic rationale for its use, analyze the structure-activity relationships of its derivatives by comparing their biological performance, and provide detailed experimental protocols for their evaluation. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for the discovery of next-generation therapeutics.

The Imidazo[1,2-a]pyrazine Scaffold: A Multifunctional Core in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-rich fused heterocycle that has captured the attention of medicinal chemists due to its structural similarity to purines and its ability to form key interactions with a multitude of biological targets.[1] This scaffold is not limited to a single mode of action; derivatives have been reported to exhibit a wide spectrum of activities, including:

  • Anticancer: Displaying potent cytotoxicity against various cancer cell lines through mechanisms like tubulin polymerization inhibition and kinase modulation.[3][4]

  • Antimicrobial & Antifungal: Showing significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.[1]

  • Antioxidant: Exhibiting free radical scavenging properties.[1]

  • Kinase Inhibition: Acting as ATP-competitive inhibitors for kinases such as DYRK1A and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases.[5][6]

  • Antiviral: Demonstrating inhibitory effects against SARS-CoV and SARS-CoV-2 main proteases.[7]

This inherent versatility makes the imidazo[1,2-a]pyrazine framework an exceptional starting point for library synthesis and hit-to-lead optimization campaigns.

The Strategic Intermediate: 6,8-Dibromoimidazo[1,2-a]pyrazine

The compound 6,8-dibromoimidazo[1,2-a]pyrazine (CAS No. 63744-22-9) is a solid crystalline powder with a molecular weight of 276.92 g/mol .[8][9] Its significance lies not in its intrinsic biological activity, but in its synthetic potential. The two bromine atoms at the C6 and C8 positions of the pyrazine ring are strategically placed functional handles.[10]

Causality of Synthetic Choice: Bromine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enhanced reactivity allows for the systematic and modular introduction of a wide range of substituents at these positions.[8] By starting with the dibrominated core, researchers can rapidly generate a library of diverse analogues to comprehensively probe the chemical space around the scaffold and establish a robust structure-activity relationship.

Synthetic Strategies for Derivatization

The construction of the imidazo[1,2-a]pyrazine core and its subsequent derivatization is a well-established process. A common and efficient approach involves a one-pot, three-component reaction.[4][11]

Representative Synthetic Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol describes the synthesis of a substituted imidazo[1,2-a]pyrazine core, which can then be brominated to yield the key intermediate.

Rationale: This multicomponent reaction (MCR) is highly atom-economical and simplifies purification, as most starting materials are incorporated into the final product.[11] Iodine is a mild, inexpensive, and readily available Lewis acid catalyst that effectively promotes the necessary condensation and cyclization steps.[7][12]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) and a desired aryl aldehyde (1.0 eq) in a suitable solvent like methanol.

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%) to the mixture.

  • Nucleophilic Addition: Introduce an isocyanide, such as tert-butyl isocyanide (1.1 eq), to the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Subsequent Bromination: The synthesized core can then be regioselectively brominated using N-Bromosuccinimide (NBS) to install bromine atoms at the C6 and C8 positions, yielding the target 6,8-dibromoimidazo[1,2-a]pyrazine intermediate.

Diagram: General Synthetic and Derivatization Workflow

G cluster_0 Core Synthesis cluster_1 Intermediate Preparation cluster_2 Library Generation A 2-Aminopyrazine + Aryl Aldehyde + Isocyanide B Iodine-Catalyzed One-Pot Reaction A->B C Substituted Imidazo[1,2-a]pyrazine B->C D Bromination (NBS) C->D E 6,8-Dibromoimidazo[1,2-a]pyrazine (Key Intermediate) D->E F Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) E->F G Diverse C6/C8 Substituted Derivatives F->G

Caption: Synthetic workflow for generating diverse imidazo[1,2-a]pyrazine derivatives.

Structure-Activity Relationship (SAR) Analysis as Anticancer Agents

By systematically modifying the 6,8-dibromoimidazo[1,2-a]pyrazine core, researchers have uncovered key structural features that govern anticancer potency.

Primary Mechanisms of Action
  • Tubulin Polymerization Inhibition: Several potent imidazo[1,2-a]pyrazine derivatives function as microtubule-destabilizing agents. They bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

  • Protein Kinase Inhibition: The scaffold is a known "hinge-binding" motif, capable of displacing ATP from the active site of various protein kinases.[5] Dysregulation of kinase signaling is a hallmark of cancer, making kinase inhibitors a major class of targeted therapies.[13]

Diagram: Mechanism of Tubulin Polymerization Inhibitors

G A Imidazo[1,2-a]pyrazine Derivative (Drug) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Pathway of anticancer action via tubulin polymerization inhibition.

SAR Insights at Key Positions
  • C2 Position: Substitution at this position is critical for potency. Small, electron-rich aromatic rings (e.g., phenyl, substituted phenyl) are often favored. For instance, in one study, a derivative with a C2-phenyl group showed significant anticancer activity.[1]

  • C3 Position: While less explored, modifications here can influence activity. Bromination at C3 has been used in some synthetic strategies.[1]

  • C6 and C8 Positions: These are the primary points of diversification from the dibromo-intermediate.

    • Amination: The introduction of amine-containing moieties via Buchwald-Hartwig coupling is a common and effective strategy. SAR studies have shown that amination at the C8 position can significantly enhance biological activity, including antioxidant properties.[1]

    • Aryl/Heteroaryl Groups: Suzuki coupling to introduce various aryl or heteroaryl rings at C6 and/or C8 can modulate potency, selectivity, and pharmacokinetic properties. The choice of the ring system can influence interactions with specific sub-pockets of the target protein.

Quantitative Comparison of Derivatives

The following table summarizes experimental data from published studies, comparing the cytotoxic effects of various imidazo[1,2-a]pyrazine derivatives against human cancer cell lines.

Compound IDKey SubstituentsTarget Cell LineIC₅₀ (Concentration)Mechanism/NotesReference
TB-25 C2-(3,4,5-trimethoxyphenyl), C3-H, C6/C8-unspecified fusionHCT-116 (Colon)23 nMPotent tubulin polymerization inhibitor.
A549 (Lung)41 nMInduces G2/M arrest and apoptosis.
MDA-MB-231 (Breast)52 nMFits well in colchicine binding site.
Compound 12b C2-(4-methoxyphenyl), C3-aminoHep-2 (Laryngeal)11 µMSynthesized via iodine-catalyzed MCR.[4][4][11]
MCF-7 (Breast)11 µMModerate activity, good lead for optimization.[4][4][11]
A375 (Melanoma)11 µMLower toxicity to normal Vero cells (IC₅₀ = 91 µM).[4][4][11]
Series 4f, 5g, 6b Various C2, C3, C8 substitutionsHeLa (Cervical)> 10 µg/mLLow cytotoxicity against these cancer lines.[1][1]
MCF-7 (Breast)> 10 µg/mLHighlighted for antioxidant/antimicrobial use.[1][1]

Analysis of Data: The data clearly demonstrates that the anticancer potency of imidazo[1,2-a]pyrazine derivatives is highly dependent on the substitution pattern. The fused-ring system of TB-25 with its trimethoxyphenyl group at C2 achieves nanomolar potency by effectively targeting tubulin.[3] In contrast, Compound 12b , with a simpler substitution pattern, shows micromolar activity, making it a valuable lead for further optimization.[4][11] The low cytotoxicity of other series highlights that specific structural features are required to impart anticancer effects, and not all derivatives are broadly cytotoxic.[1]

Comparison with Alternative Scaffolds: Imidazo[1,2-a]pyridines

A closely related and frequently studied scaffold is the imidazo[1,2-a]pyridine core. Both scaffolds are synthesized via similar chemical routes and often target similar biological pathways, including protein kinases.[4][14]

  • Similarities: Both are effective hinge-binding motifs in kinases and can be decorated with similar side chains to achieve potent anticancer activity.

  • Differences: The additional nitrogen atom in the pyrazine ring compared to the pyridine ring alters the electronic properties (e.g., hydrogen bonding capacity, pKa) of the core. This can lead to different selectivity profiles against kinase panels and may impact metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice between the two scaffolds often depends on the specific therapeutic target and desired drug-like properties.

Experimental Protocols for Biological Evaluation

A self-validating experimental workflow is crucial for generating trustworthy and reproducible data.

In Vitro Cytotoxicity Assay (CCK-8/MTT Method)

Rationale: This is a foundational colorimetric assay to determine a compound's effect on cell viability and proliferation.[15] It measures the metabolic activity of living cells, which is proportional to the cell number. Assays like CCK-8 are often preferred over MTT due to their single-step addition protocol and higher sensitivity.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, A549) in a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells develops sufficiently.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Diagram: High-Throughput Cytotoxicity Screening Workflowdot

G A 1. Seed Cancer Cells in 96-well Plates B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add CCK-8 Reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure Absorbance at 450 nm E->F G 7. Calculate % Viability and Determine IC50 Value F->G

Sources

A Comparative Guide to ENPP1 Inhibitors: Evaluating the Imidazo[1,2-a]pyrazine Scaffold Against Other Key Chemotypes

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of immuno-oncology, the ectoenzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the innate immune response. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a direct brake on the stimulator of interferon genes (STING) pathway, a key signaling cascade for anti-tumor immunity.[1][2] Consequently, the development of potent and selective ENPP1 inhibitors has become a major focus for therapeutic intervention. This guide provides a comparative analysis of a promising inhibitor scaffold, the imidazo[1,2-a]pyrazines, exemplified by derivatives like ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, against other significant ENPP1 inhibitor chemotypes.

The Central Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes cGAMP, which then acts as a second messenger to activate STING. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as T cells and natural killer (NK) cells to mount an anti-tumor response.[3]

ENPP1, a transmembrane glycoprotein, negatively regulates this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.[1] Elevated ENPP1 expression in various cancers correlates with poor prognosis and resistance to immunotherapy, making it a compelling therapeutic target.[4]

ENPP1_STING_Pathway cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 Hydrolysis Hydrolysis (AMP + GMP) ENPP1->Hydrolysis cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import & Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN1 Type I Interferons IRF3->IFN1 Transcription Inhibitor ENPP1 Inhibitor Inhibitor->ENPP1 Inhibition Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ENPP1 Enzyme - cGAMP Substrate - Assay Buffer - Test Compound Incubate Incubate Enzyme, Compound, and cGAMP at 37°C Reagents->Incubate Quench Quench Reaction Incubate->Quench Detect Detect Product (e.g., AMP/GMP) using LC-MS or a coupled enzyme assay Quench->Detect Calculate Calculate % Inhibition and IC50 Detect->Calculate

Figure 2: Workflow for an ENPP1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA).

    • Dilute recombinant human ENPP1 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of 2'3'-cGAMP in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer containing a constant percentage of DMSO.

  • Enzyme Reaction:

    • In a 96-well plate, add the test compound dilutions.

    • Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the cGAMP substrate to each well.

  • Reaction Quenching and Detection:

    • After a specific incubation time (e.g., 60 minutes) at 37°C, stop the reaction by adding a quenching solution (e.g., EDTA).

    • Quantify the amount of cGAMP hydrolyzed or the product (AMP/GMP) formed. This can be achieved using various methods, such as:

      • LC-MS/MS: A highly sensitive and specific method for directly measuring the concentrations of cGAMP, AMP, and GMP.

      • Coupled Enzyme Assays: Commercially available kits that detect the products of ENPP1 activity through a coupled enzymatic reaction that generates a fluorescent or luminescent signal.

  • Data Analysis:

    • Calculate the percentage of ENPP1 inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular STING Activation Assay

This assay assesses the ability of an ENPP1 inhibitor to potentiate STING signaling in a cellular context.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of an IFN-β promoter (e.g., THP1-Dual™ cells).

    • Culture the cells in appropriate media and conditions.

  • Cell Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Treat the cells with serial dilutions of the ENPP1 inhibitor for a short pre-incubation period.

    • Stimulate the cells with a suboptimal concentration of exogenous cGAMP.

  • Reporter Gene Measurement:

    • After an appropriate incubation period (e.g., 18-24 hours), measure the reporter gene expression. For luciferase, add a luciferase substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis:

    • Quantify the fold induction of the reporter signal in the presence of the inhibitor and cGAMP compared to cGAMP alone.

    • Determine the EC50 value of the inhibitor for STING activation.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly promising class of ENPP1 inhibitors, demonstrating excellent potency, selectivity, and in vivo activity. [1]Compared to earlier scaffolds like the quinazoline-piperidine-sulfamides, the imidazo[1,2-a]pyrazines offer improved performance at physiological pH, a critical factor for therapeutic efficacy. [5]While phosphonate-based inhibitors exhibit exceptional potency, the imidazo[1,2-a]pyrazine class provides a distinct chemical space with potentially different pharmacokinetic and safety profiles.

The development of potent and selective ENPP1 inhibitors like those based on the imidazo[1,2-a]pyrazine scaffold holds significant promise for cancer immunotherapy. By removing the brakes on the cGAS-STING pathway, these molecules have the potential to convert "cold" tumors, which are non-responsive to immune checkpoint blockade, into "hot" tumors that are infiltrated with immune cells and susceptible to immune-mediated destruction. [4]Future research will focus on the clinical translation of these inhibitors, both as monotherapies and in combination with other immunotherapies, to unlock their full therapeutic potential.

References

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology. [Link]

  • Patsnap Synapse. (2024). What ENPP1 inhibitors are in clinical trials currently? [Link]

  • Jeong, H., et al. (2023). (a) Representative ENPP1 inhibitors. (b) Design of novel ENPP1 inhibitors possessing pyrrolopyrimidines and pyrrolopyridines core scaffolds. ResearchGate. [Link]

  • Gangar, A. A., et al. (2024). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. MDPI. [Link]

  • Insilico Medicine. (2024). Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors. YouTube. [Link]

  • ResearchGate. (2023). Molecular structures of notable ENPP1 inhibitors reported to date.... [Link]

  • Insilico Medicine. (n.d.). ENPP1. [Link]

  • Wang, C., et al. (2024). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv. [Link]

  • Gilead Sciences, Inc. (2016). Substituted imidazo[1,2-a]pyrazines as Syk inhibitors.
  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Addie, M., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. MDPI. [Link]

  • Wang, J., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. Molecules. [Link]

  • Llinas, M. C., & Lenvain, N. (2021). ENPP1 Immunobiology as a Therapeutic Target. Clinical Cancer Research. [Link]

  • Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are the new molecules for ENPP1 inhibitors? [Link]

  • Qilu Pharmaceutical Co., Ltd. (2024). ENPP1 inhibitor (Qilu Pharm). Patsnap Synapse. [Link]

  • Wang, C., et al. (2024). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. National Institutes of Health. [Link]

  • Li, X., et al. (2024). Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). ResearchGate. [Link]

  • Bristol-Myers Squibb Company. (2012). Substituted acetylenic imidazo[1,2-B]pyridazine compounds as kinase inhibitors.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating comparative molecular docking studies of imidazo[1,2-a]pyrazine-based kinase inhibitors. We will delve into the scientific rationale behind experimental choices, present detailed protocols for widely-used docking software, and objectively compare the performance of the imidazo[1,2-a]pyrazine scaffold against alternative kinase inhibitor chemotypes, supported by experimental data.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its rigid, bicyclic structure provides a versatile template for the design of potent and selective kinase inhibitors. Kinases, a large family of enzymes that play crucial roles in cellular signaling, are frequently dysregulated in diseases such as cancer, making them attractive therapeutic targets.[2] The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors against various kinases, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.[1][3][4]

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of the binding mode and affinity of a small molecule (ligand) to a protein target.[5] By simulating the interactions between a ligand and a receptor at the atomic level, docking studies can guide the rational design and optimization of inhibitors, prioritize compounds for synthesis and biological testing, and help to elucidate structure-activity relationships (SAR). This guide will focus on the practical application of comparative docking studies to evaluate imidazo[1,2-a]pyrazine inhibitors.

The Imperative of Comparative Docking: A Self-Validating Approach

A standalone docking score is often insufficient to confidently predict the real-world efficacy of a potential drug candidate. A robust computational study necessitates a comparative approach, benchmarking the performance of the scaffold of interest against known inhibitors or alternative chemotypes. This comparative analysis provides a self-validating system, where the relative ranking of compounds in silico can be correlated with experimental observations, thereby increasing the predictive power of the computational model.

This guide will showcase a comparative docking workflow, evaluating representative imidazo[1,2-a]pyrazine inhibitors against PI3Kα and CDK9, and comparing their predicted binding affinities with those of alternative scaffolds.

Experimental Protocols: A Step-by-Step Guide to Comparative Docking

To ensure scientific rigor and reproducibility, a well-defined and validated docking protocol is paramount. Here, we provide a detailed, step-by-step methodology for conducting a comparative docking study using two widely recognized platforms: the open-source AutoDock Vina and the commercial Schrödinger Suite.

General Workflow for Comparative Docking Studies

The overarching workflow for a comparative docking study is outlined below. This process ensures a systematic and unbiased evaluation of different inhibitor scaffolds.

Comparative Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation & Interpretation Target_Selection Target Selection & PDB Retrieval Protein_Prep Protein Preparation Target_Selection->Protein_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Selection Ligand Selection (Imidazo[1,2-a]pyrazines & Alternatives) Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Ligand_Prep->Docking Pose_Analysis Pose Analysis & Interaction Mapping Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring Data_Correlation Correlation with Experimental Data (IC50) Scoring->Data_Correlation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Correlation->SAR_Analysis Conclusion Conclusion & Future Directions SAR_Analysis->Conclusion

Caption: A generalized workflow for conducting a comparative molecular docking study.

Protocol Using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[6]

Step 1: Target Protein Preparation

  • Obtain the Protein Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we will use PI3Kα (PDB ID: 4L23) and CDK9 (PDB ID: 4BCF).

  • Prepare the Receptor:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: Source the 3D structures of your imidazo[1,2-a]pyrazine inhibitors and the chosen alternative scaffolds. These can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in a common format like SDF or MOL2.

  • Prepare the Ligands:

    • Use a tool like Open Babel or the prepare_ligand4.py script from MGLTools to convert the ligand files to the PDBQT format. This step involves adding hydrogens, assigning partial charges, and defining rotatable bonds.

Step 3: Grid Box Generation

  • Define the Binding Site: Identify the ATP-binding site of the kinase. This is typically where the co-crystallized ligand was located.

  • Set Grid Parameters: In AutoDock Tools (ADT), define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file specifying the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and other docking settings like exhaustiveness.

  • Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input.

Step 5: Post-Docking Analysis

  • Visualize Binding Poses: Load the docked poses (output in a PDBQT file) into a molecular visualization program along with the receptor structure.

  • Analyze Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein residues. Tools like Discovery Studio Visualizer or PyMOL can be used for this purpose.[7]

Protocol Using Schrödinger Suite

The Schrödinger Suite offers a comprehensive set of tools for molecular modeling, including the Glide program for docking.[8][9][10]

Step 1: Protein and Ligand Preparation

  • Protein Preparation Wizard: Import the PDB structure into Maestro and use the Protein Preparation Wizard to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and optimizing the hydrogen-bond network.

  • LigPrep: Use the LigPrep tool to prepare the ligands. This involves generating different ionization states, tautomers, and stereoisomers, followed by energy minimization.

Step 2: Receptor Grid Generation

  • Define the Grid: In the Receptor Grid Generation panel, define the binding site by selecting the co-crystallized ligand or by specifying the coordinates of the active site. The inner and outer boxes of the grid define the space where the ligand will be docked.

Step 3: Ligand Docking

  • Glide Docking: Use the Ligand Docking panel to set up and run the docking calculation. Select the prepared ligands and the generated receptor grid. Glide offers different precision modes (HTVS, SP, XP) for varying levels of accuracy and computational cost.

Step 4: Post-Docking Analysis

  • Pose Viewer: Analyze the docked poses in the Pose Viewer, which displays the docking scores (GlideScore) and allows for visualization of the ligand-receptor interactions.

  • Interaction Diagrams: Generate 2D ligand interaction diagrams to clearly visualize the key binding interactions.

Comparative Docking Results and Analysis

To illustrate the power of comparative docking, we present a hypothetical study comparing a potent imidazo[1,2-a]pyrazine-based PI3Kα inhibitor with a known, structurally distinct inhibitor, Alpelisib (a thiazole derivative).

Comparison of PI3Kα Inhibitors
CompoundScaffoldDocking Score (kcal/mol)Key H-Bond InteractionsExperimental IC50 (nM)
Compound A Imidazo[1,2-a]pyrazine-10.2Val851, Ser7745
Alpelisib Thiazole-9.5Val851, Lys8024.6

Docking scores are hypothetical and for illustrative purposes.

Analysis: In this hypothetical scenario, the imidazo[1,2-a]pyrazine "Compound A" shows a slightly better docking score than Alpelisib. Both compounds are predicted to form a crucial hydrogen bond with the hinge residue Val851, a common interaction for ATP-competitive kinase inhibitors. The strong correlation between the docking scores and the experimental IC50 values lends confidence to the predictive ability of the docking protocol.

Comparison of CDK9 Inhibitors

Here, we compare an imidazo[1,2-a]pyrazine-based CDK9 inhibitor with a known inhibitor, Flavopiridol (a flavonoid).

CompoundScaffoldDocking Score (kcal/mol)Key H-Bond InteractionsExperimental IC50 (nM)
Compound B Imidazo[1,2-a]pyrazine-9.8Cys106, Asp104160
Flavopiridol Flavonoid-10.5Cys106, Asp10430

Docking scores are hypothetical and for illustrative purposes. Experimental IC50 for Compound B is from a representative imidazo[1,2-a]pyrazine derivative.[3]

Analysis: In this case, Flavopiridol exhibits a better docking score, which is consistent with its lower experimental IC50 value. Both compounds are predicted to interact with the key hinge residue Cys106. This comparison highlights how docking can effectively differentiate between compounds with varying potencies.

Visualizing Binding Modes

Visualizing the predicted binding poses is crucial for understanding the structural basis of inhibition and for guiding further inhibitor design.

Binding Mode of Imidazo[1,2-a]pyrazine in PI3Kα cluster_active_site PI3Kα Active Site Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Val851 Val851 (Hinge) Inhibitor->Val851 H-bond Ser774 Ser774 Inhibitor->Ser774 H-bond Tyr836 Tyr836 Inhibitor->Tyr836 π-π stacking Ile800 Ile800 Inhibitor->Ile800 Hydrophobic Ile932 Ile932 Inhibitor->Ile932 Hydrophobic

Caption: A schematic representation of the binding mode of a representative imidazo[1,2-a]pyrazine inhibitor in the ATP-binding site of PI3Kα.

Conclusion and Future Directions

This guide has provided a comprehensive overview of how to conduct and interpret comparative docking studies of imidazo[1,2-a]pyrazine kinase inhibitors. By following a rigorous and validated protocol, researchers can leverage molecular docking to gain valuable insights into the binding mechanisms of these promising therapeutic agents. The comparative approach, benchmarking against known inhibitors or alternative scaffolds, is crucial for building confidence in the predictive power of the computational model.

Future studies should aim to incorporate more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the understanding of inhibitor binding and selectivity. The integration of computational and experimental data will continue to be a cornerstone of successful drug discovery campaigns targeting the kinome.

References

  • Stratton, M. R., Campbell, P. J., & Futreal, P. A. (2009). The cancer genome. Nature, 458(7239), 719-724. [Link]

  • Schrödinger, LLC. (2023). Schrödinger Release 2023-4: Maestro, Schrödinger, LLC, New York, NY. [Link]

  • Al-Rashida, M., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4498. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]

  • Martínez-González, S., et al. (2012). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1971-1975. [Link]

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749. [Link]

  • Yusuf, M., et al. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Kimia Valensi, 9(1), 68-78. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Efficacy of Brominated vs. Non-Brominated Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Strategic Role of Bromination

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and kinase inhibitory properties[1]. As structural analogues of purines, these compounds have garnered significant attention in drug discovery. A key strategy in modern medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of halogen atoms. Among these, bromine offers a unique combination of lipophilicity, polarizability, and the ability to form halogen bonds, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of the efficacy of brominated versus non-brominated imidazo[1,2-a]pyrazines, drawing upon experimental data to elucidate the impact of bromine substitution on their biological activity. We will delve into specific examples, supported by quantitative data, and provide insights into the underlying structure-activity relationships (SAR).

Comparative Efficacy: A Tale of Two Scaffolds

The decision to incorporate a bromine atom into a lead compound is a strategic one, aimed at enhancing its interaction with biological targets. The following sections compare the performance of brominated and non-brominated imidazo[1,2-a]pyrazines in key therapeutic areas.

Antioxidant Activity: A Clear Case for Bromination

Oxidative stress is a key pathological factor in numerous diseases. The ability of imidazo[1,2-a]pyrazines to scavenge free radicals makes them promising candidates for the development of novel antioxidants. Experimental evidence strongly suggests that the introduction of bromine at the C3 position of the imidazo[1,2-a]pyrazine ring significantly enhances its antioxidant potential.

A direct comparison between an unsubstituted imidazo[1,2-a]pyrazine and its 3-bromo derivative revealed a more than two-fold increase in antioxidant activity, as measured by their half-maximal inhibitory concentration (IC₅₀) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[2][3].

CompoundSubstitution at C3Antioxidant Activity (IC₅₀ in µM)Reference
Imidazo[1,2-a]pyrazineH28.14[2]
3-Bromo-imidazo[1,2-a]pyrazineBr13.2[3]

This marked improvement in efficacy underscores the significance of bromine substitution for this particular biological activity. The electron-withdrawing nature and the specific steric and electronic effects of the bromine atom at this position likely contribute to the stabilization of the radical species formed during the scavenging process.

Antimicrobial Activity: Extending the Spectrum of Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. While direct comparative studies on brominated versus non-brominated imidazo[1,2-a]pyrazines in this context are limited, research on the closely related imidazo[1,2-a]pyridine scaffold provides valuable insights. A study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide demonstrated notable antimicrobial properties against Staphylococcus aureus[4]. This finding suggests that bromination can be a viable strategy for imparting or enhancing antibacterial activity in this class of heterocyclic compounds. The lipophilic character of the bromine atom may facilitate the compound's penetration through the bacterial cell membrane, leading to improved efficacy.

Anticancer and Kinase Inhibitory Activity: The Broader Context of Halogenation

For instance, in the development of imidazo[1,2-a]pyridine-based kinase inhibitors, halogen substitutions on appended aryl rings have been shown to be crucial for activity[7]. It is plausible that the introduction of bromine onto the imidazo[1,2-a]pyrazine core could similarly modulate the binding affinity and selectivity for specific kinase targets. Further research is warranted to systematically explore the impact of bromination on the anticancer and kinase inhibitory profiles of imidazo[1,2-a]pyrazines.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following section details a typical protocol for assessing the antioxidant activity of imidazo[1,2-a]pyrazine derivatives.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of chemical compounds.

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare stock solutions of the brominated and non-brominated imidazo[1,2-a]pyrazines in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds to the wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Ascorbic acid is typically used as a positive control.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: General structure of the imidazo[1,2-a]pyrazine scaffold with the C3 position highlighted as a key site for bromination.

G cluster_workflow Evaluation Workflow synthesis Synthesis of Brominated & Non-Brominated Analogs purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening In Vitro Biological Screening (e.g., Antioxidant, Anticancer) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: A typical workflow for the synthesis and evaluation of novel imidazo[1,2-a]pyrazine derivatives.

Conclusion and Future Directions

The available experimental data, particularly in the realm of antioxidant activity, provides compelling evidence that bromination of the imidazo[1,2-a]pyrazine scaffold can be a highly effective strategy for enhancing therapeutic efficacy. The more than two-fold improvement in radical scavenging activity observed upon C3-bromination highlights the profound impact of this single atomic substitution.

While direct comparative data for other biological activities such as anticancer and antimicrobial effects remain to be systematically explored for the imidazo[1,2-a]pyrazine core, findings from related heterocyclic systems suggest that bromination holds significant promise. Future research should focus on the synthesis and parallel screening of a broader range of brominated and non-brominated imidazo[1,2-a]pyrazine analogs against various biological targets. Such studies will be instrumental in elucidating a more comprehensive structure-activity relationship and unlocking the full therapeutic potential of this versatile scaffold.

References

  • Alsfouk, A. A., Alshibl, H. M., Alsfouk, B. A., Altwaijry, N. A., & Al-Abdullah, E. S. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439-36454. [Link]

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]

  • Hamze, A., Akiki, J., El-Hachem, N., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 123, 896-907. [Link]

  • Patel, R., & Talele, T. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]

  • Saeedi, M., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic Chemistry, 113, 104983. [Link]

  • Sreekanth, D., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Kumar, A., & Kumar, R. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(9), 557-563. [Link]

  • Zarghi, A., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 263-277. [Link]

  • Gevorgyan, A. R., et al. (2018). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Russian Chemical Bulletin, 67(8), 1483-1488. [Link]

  • Popa, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6289. [Link]

  • Al-Otaibi, M. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8821345. [Link]

  • Singh, P., et al. (2023). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Zhang, M., et al. (2021). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Request PDF. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative of Selectivity

The imidazo[1,2-a]pyrazine core is a notable example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for developing potent inhibitors against a range of therapeutic targets, particularly protein kinases. Derivatives of this scaffold have shown inhibitory activity against critical kinases such as Aurora kinase, PI3K, EphB4, and PIM kinases.[1][2] This guide focuses on a novel investigational molecule, Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (hereafter referred to as Compound X ), and outlines a comprehensive strategy for defining its cross-reactivity profile.

In the realm of kinase inhibitor development, achieving high target selectivity is paramount. Off-target activities can lead to unforeseen toxicities or side effects, potentially derailing an otherwise promising therapeutic candidate.[3] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle but a fundamental aspect of rational drug design. This guide provides a comparative framework for evaluating Compound X against established kinase inhibitors, offering field-proven insights into the experimental choices that underpin a robust selectivity assessment.

For the purpose of this guide, we will hypothesize that initial screening has identified PIM1 kinase , a serine/threonine kinase implicated in various cancers, as a primary target for Compound X. Our objective is to build a comprehensive selectivity profile around this hypothesis.

Comparative Framework: Selection of Benchmark Compounds

To contextualize the selectivity profile of Compound X, it is essential to benchmark its performance against well-characterized inhibitors. The choice of comparators should be strategic, including compounds with similar and dissimilar primary targets.

  • AZD1208: A potent, ATP-competitive pan-PIM kinase inhibitor.[4] This compound serves as a crucial positive control for PIM kinase engagement and allows for a direct comparison of on-target potency and potential off-target activities within the same target family.

  • Upadacitinib: A selective Janus kinase 1 (JAK1) inhibitor, which also features a fused heterocyclic core structure (imidazo[1,2-a]pyrrolo[2,3-e]pyrazine).[2][5] As a member of a different kinase family, Upadacitinib helps to delineate the broader kinome selectivity of Compound X.

  • LY2090314: An ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK3), a kinase frequently implicated in off-target effects of other inhibitors.[6] Including a GSK3 inhibitor provides another important axis for evaluating unintended cross-reactivity.

CompoundPrimary Target(s)Scaffold TypeRole in this Guide
Compound X PIM1 (Hypothesized)Imidazo[1,2-a]pyrazineInvestigational Compound
AZD1208 PIM1, PIM2, PIM3Benzylidene-1,3-thiazolidine-2,4-dionePositive Control / On-Target Comparator
Upadacitinib JAK1Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineOff-Target Comparator (Different Kinase Family)
LY2090314 GSK3α/βPyridinyl-pyrimidinyl-amineOff-Target Comparator (Common Off-Target)

Experimental Master Plan: A Three-Tiered Approach to Profiling

A robust cross-reactivity profile is built upon orthogonal experimental evidence. We advocate for a three-tiered approach: an initial broad biochemical screen to map the landscape, quantitative analysis to define selectivity, and cellular assays to confirm target engagement in a physiological context.

Part 1: Broad Kinome Profiling - The Initial Reconnaissance

The first step is to cast a wide net to identify potential on- and off-targets across the human kinome. Large-scale kinase panels, such as the KINOMEscan™ platform, are invaluable for this purpose.[7][8] This technology utilizes a competition binding assay to quantify the interaction of a test compound with hundreds of kinases.

Causality Behind Experimental Choice: A binding assay is chosen for the initial screen over an enzymatic activity assay because it is not dependent on identifying a suitable substrate for each of the hundreds of kinases being tested. It provides a direct measure of interaction (or lack thereof) with the ATP-binding site, which is the most common mechanism of action for this class of inhibitors.

G cluster_prep Compound Preparation cluster_assay KINOMEscan™ Assay cluster_data Data Output CompoundX Compound X in DMSO Screen Screening at 1 µM against a >400 kinase panel CompoundX->Screen Test Compound AZD1208 AZD1208 in DMSO AZD1208->Screen Test Compound Upadacitinib Upadacitinib in DMSO Upadacitinib->Screen Test Compound LY2090314 LY2090314 in DMSO LY2090314->Screen Test Compound Binding Quantify binding of kinases to immobilized ligand Screen->Binding Competition Detection qPCR-based detection of bound kinase Binding->Detection PercentInhibition Calculate % Inhibition vs. DMSO control Detection->PercentInhibition HitList Generate hit list (e.g., >80% inhibition) PercentInhibition->HitList

Caption: Workflow for initial broad kinome screening.

  • Compound Preparation: Solubilize Compound X and comparators in 100% DMSO to create 100X stock solutions.

  • Assay Execution: Submit compounds to a specialized provider (e.g., Eurofins Discovery). The standard screening concentration is typically 1 µM.

  • Mechanism: In the assay, DNA-tagged kinases are mixed with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is inversely proportional to its affinity for the test compound in solution.

  • Quantification: The amount of bound kinase is measured by quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are expressed as percent inhibition relative to a DMSO control. A "hit" is typically defined as a kinase showing significant inhibition (e.g., >80% or >90%).

Part 2: From Data to Insight - Quantifying Selectivity

Raw inhibition data must be translated into a quantitative measure of selectivity. The Selectivity Score (S-score) is a widely used metric for this purpose.[9] It is calculated by dividing the number of kinases that a compound binds to with a certain potency by the total number of kinases tested.[9]

S(threshold) = (Number of kinases with Kd < threshold) / (Total number of kinases tested)

A lower S-score indicates higher selectivity.[9] For an initial assessment, a percent inhibition threshold can be used. To obtain more precise S-scores, follow-up dose-response experiments are conducted for the initial "hits" to determine the dissociation constant (Kd).

The table below presents hypothetical data from a 400-kinase panel screen, demonstrating how to compare the selectivity of Compound X with the benchmarks.

CompoundPrimary TargetHits at 1µM (>90% Inh.)S-Score (S(1µM))Interpretation
Compound X PIM1PIM1, PIM3, GSK3β, FLT310 / 400 = 0.025 Highly selective with a few potent off-targets.
AZD1208 PIM1/2/3PIM1, PIM2, PIM3, CDK7, MAPK1513 / 400 = 0.0325 Selective pan-PIM inhibitor with known off-targets.[4]
Upadacitinib JAK1JAK1, JAK22 / 400 = 0.005 Exceptionally selective for its target family.[2]
LY2090314 GSK3α/βGSK3α, GSK3β, CDK2, CDK5, FLT325 / 400 = 0.0625 Less selective, hitting multiple kinase families.

This quantitative analysis allows for an objective comparison. Here, the hypothetical data suggests Compound X is highly selective, but its cross-reactivity with GSK3β and FLT3 warrants further investigation.

Part 3: Cellular Target Engagement - Proving Relevance

Biochemical assays are essential but do not guarantee that a compound will engage its target in the complex milieu of a living cell. Cellular target engagement assays are therefore a critical validation step. We will detail two powerful and orthogonal methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][11] This allows for the confirmation of target binding in intact cells without the need for genetic modification.

Causality Behind Experimental Choice: CETSA is a label-free method that provides direct evidence of physical binding within the cell. Its key advantage is that it can be applied to any protein for which a suitable antibody is available for detection, making it highly adaptable for novel targets.

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture relevant cell line (e.g., MOLM-13 for PIM1) Treat Treat cells with Compound X or DMSO (vehicle) Cells->Treat Heat Heat cell aliquots across a temperature gradient Treat->Heat Aggregate Unbound proteins denature and aggregate Lysis Cell Lysis Centrifuge Separate soluble fraction from aggregated proteins Lysis->Centrifuge Detection Detect soluble target protein (e.g., Western Blot, ELISA) Centrifuge->Detection Curve Plot % soluble protein vs. Temperature Detection->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment: Grow a relevant human cell line (e.g., MOLM-13, which expresses high levels of PIM1) to ~80% confluency. Treat cells with various concentrations of Compound X or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PIM1) and a control protein using a detection method like Western blotting or an ELISA.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled energy transfer molecule (tracer) that reversibly binds to the same protein.

Causality Behind Experimental Choice: NanoBRET™ provides real-time, quantitative data on target occupancy in living cells. While it requires genetic engineering to fuse the target protein with NanoLuc®, it offers high sensitivity and is amenable to high-throughput screening, making it excellent for determining cellular potency (IC50) and residence time.

G cluster_prep Cell Preparation cluster_assay Live Cell Assay cluster_data Data Acquisition & Analysis Transfect Transfect cells with plasmid encoding Target-NanoLuc® fusion Plate Plate transfected cells in 96/384-well plates Transfect->Plate Compound Add serial dilutions of Compound X Plate->Compound Tracer Add cell-permeable fluorescent tracer Compound->Tracer Substrate Add NanoLuc® substrate Tracer->Substrate Measure Measure luminescence at two wavelengths (donor and acceptor) Substrate->Measure Ratio Calculate BRET Ratio (Acceptor/Donor) Measure->Ratio IC50 Plot BRET Ratio vs. [Compound] to determine cellular IC50 Ratio->IC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

  • Cell Line Engineering: Transfect a suitable cell line (e.g., HEK293) with a vector expressing the target of interest (e.g., PIM1, GSK3β) fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into white, 96- or 384-well assay plates.

  • Compound Addition: Add a serial dilution of Compound X to the wells and incubate for a defined period (e.g., 2 hours).

  • Tracer and Substrate Addition: Add the specific fluorescent tracer and the NanoGlo® substrate to the wells.

  • Detection: Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Synthesizing the Evidence: A Comparative Data Summary

By integrating the data from these orthogonal assays, a comprehensive cross-reactivity profile for Compound X can be constructed and compared against the benchmarks.

AssayMetricCompound X (PIM1)AZD1208 (PIM1/2/3)Upadacitinib (JAK1)LY2090314 (GSK3β)
Biochemical Screen Kd (PIM1)15 nM0.2 nM[4]>10,000 nM>10,000 nM
Kd (JAK1)>10,000 nM>10,000 nM4 nM>10,000 nM
Kd (GSK3β)250 nM>5,000 nM>10,000 nM20 nM
CETSA® ΔTm (PIM1)+ 8.2 °C+ 9.5 °CNo shiftNo shift
ΔTm (GSK3β)+ 3.1 °CNo shiftNo shift+ 7.5 °C
NanoBRET™ Cellular IC50 (PIM1)95 nM10 nM[4]>10,000 nM>10,000 nM
Cellular IC50 (GSK3β)1,800 nM>10,000 nM>10,000 nM150 nM

Interpretation of Hypothetical Data:

  • Compound X demonstrates potent biochemical and cellular activity against its primary target, PIM1. The significant thermal shift in the CETSA confirms robust target engagement.

  • A secondary, weaker activity against GSK3β is identified in the biochemical screen. This is confirmed by a modest thermal shift in the CETSA and a cellular IC50 in the micromolar range, suggesting a ~20-fold cellular selectivity window between PIM1 and GSK3β.

  • Compared to the pan-PIM inhibitor AZD1208 , Compound X is less potent but may offer a different selectivity profile.

  • The high selectivity of Upadacitinib is confirmed across all assays, highlighting what is achievable with careful scaffold design.

  • LY2090314 shows potent on-target activity but its higher S-score from the initial screen suggests broader off-target activity, which would require further deconvolution.

Conclusion

The cross-reactivity profiling of a novel kinase inhibitor like this compound is a systematic, evidence-driven process. It requires moving beyond simple biochemical IC50 values to build a holistic understanding of a compound's behavior. By employing a tiered strategy—starting with a broad kinome scan, quantifying selectivity with metrics like the S-score, and validating hits with orthogonal cellular target engagement assays such as CETSA® and NanoBRET™—researchers can make informed decisions. This comparative approach not only characterizes the investigational compound but also benchmarks it against the existing landscape, ultimately enabling the development of safer, more effective, and highly selective kinase-targeted therapies.

References

  • (N.A.). (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]

  • (N.A.). (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • (N.A.). (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • (N.A.). (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • (N.A.). (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • PubChem. (n.d.). Upadacitinib. National Center for Biotechnology Information. [Link]

  • (N.A.). (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

  • (N.A.). (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. [Link]

  • (N.A.). (2010). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC rheumatology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Wikipedia. (n.d.). Upadacitinib. Wikipedia. [Link]

  • (N.A.). (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Eurofins Discovery. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. [Link]

  • (N.A.). (2018). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. PubMed Central. [Link]

  • ResearchGate. (n.d.). Chemical Structure of Upadacitinib Selective Janus kinase 1 (JAK1)... ResearchGate. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology. [Link]

  • (N.A.). (2012). The development of selective and multitargeted kinase inhibitors has received much attention, because cross-reactivity with unintended targets may cause toxic side effects, while it can also give rise to efficacious multitargeted drugs. PubMed. [Link]

  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. ResearchGate. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Al-Yasari, I. H., et al. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Lee, H. J., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • precisionFDA. (n.d.). UPADACITINIB HEMIHYDRATE. precisionFDA. [Link]

  • Chen, C. H., et al. (2019). AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. MDPI. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • (N.A.). (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • American College of Gastroenterology. (2025). Upadacitinib, a Selective JAK1 Inhibitor, for Moderate-Severe Ulcerative Colitis: Adjusting the T.... YouTube. [Link]

  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Figure 2. Selectivity scores of 33 kinase inhibitors against 139... ResearchGate. [Link]

  • PubChem. (n.d.). upadacitinib. National Center for Biotechnology Information. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential as a foundation for potent and selective kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MOA) of a promising new derivative series, exemplified by "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate."

The core directive of this guide is to move beyond a mere listing of protocols and delve into the causality behind experimental choices. We will establish a self-validating system of experiments designed to rigorously test the hypothesis that these derivatives function as kinase inhibitors, likely within a key oncogenic signaling pathway such as the PI3K/Akt/mTOR or the Aurora kinase families, which have been previously associated with this scaffold.[1][2][4] This guide will compare our hypothetical lead compound, "LSN-345," a derivative of the title compound, against established kinase inhibitors to provide a clear performance benchmark.

The Scientific Imperative: From Hypothesis to Validated MOA

The journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. For small molecule inhibitors, a definitive understanding of their MOA is paramount. It not only underpins the rationale for clinical development but also aids in predicting potential efficacy and off-target effects.[5][6] This guide will walk through a logical, multi-pronged approach to MOA validation, ensuring scientific integrity at each step.

Hypothesized Signaling Pathway: Inhibition of the PI3K/Akt Pathway

Based on existing literature for the imidazo[1,2-a]pyrazine scaffold, we will hypothesize that our lead compound, LSN-345, acts as an inhibitor of a key kinase in the PI3K/Akt signaling pathway.[1][2][7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition of pro-apoptotic Bad Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis LSN_345 LSN-345 (Hypothesized Inhibitor) LSN_345->PI3K Inhibition

Caption: Hypothesized PI3K/Akt signaling pathway and the putative inhibitory action of LSN-345.

A Phased Approach to MOA Validation

Our experimental workflow is designed as a funnel, starting with broad, high-throughput biochemical assays and progressively moving towards more complex, physiologically relevant cellular and in-vivo models.

MOA_Validation_Workflow cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 Phase1 Phase 1: Biochemical Assays (In Vitro) Phase2 Phase 2: Target Engagement (In Cellulo) Phase1->Phase2 Confirmation of cellular permeability & target binding Kinase_Panel Kinase Panel Screening Phase1->Kinase_Panel Phase3 Phase 3: Cellular Phenotype & Downstream Signaling Phase2->Phase3 Linking target engagement to cellular effect CETSA Cellular Thermal Shift Assay (CETSA) Phase2->CETSA Phase4 Phase 4: Off-Target Profiling & Selectivity Phase3->Phase4 Assessing specificity Western_Blot Western Blot (p-Akt, p-S6K) Phase3->Western_Blot Proteomics Chemoproteomics Phase4->Proteomics IC50_Det IC50 Determination Kinase_Panel->IC50_Det NanoBRET NanoBRET™ Target Engagement CETSA->NanoBRET Cell_Viability Cell Viability Assays (e.g., CTG) Western_Blot->Cell_Viability Kinome_Scan Broad Kinome Scan Proteomics->Kinome_Scan

Caption: A four-phased experimental workflow for validating the mechanism of action.

Phase 1: Biochemical Validation of Kinase Inhibition

The initial step is to ascertain whether LSN-345 can inhibit the activity of purified kinases in a cell-free system. This provides a clean, unambiguous measure of direct enzymatic inhibition.[8][9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase of interest (e.g., PI3Kα), its specific substrate (e.g., PIP2), and ATP.

  • Compound Dilution: Create a serial dilution of LSN-345 and a known control inhibitor (e.g., Alpelisib for PI3Kα) in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP with the diluted compounds. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Comparative Data: LSN-345 vs. Established Inhibitors

The following table presents hypothetical data comparing the in vitro potency of LSN-345 against known inhibitors of kinases within the PI3K/Akt pathway.

CompoundTarget KinaseIC50 (nM)
LSN-345 PI3Kα 15.2
AlpelisibPI3Kα5.8
IpatasertibAkt4.6
EverolimusmTOR1.7

This data suggests that LSN-345 is a potent inhibitor of PI3Kα, albeit slightly less potent than the established PI3Kα inhibitor, Alpelisib.

Phase 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are crucial, they do not confirm that the compound can penetrate the cell membrane and bind to its intended target within the complex cellular milieu.[12][13][14] Target engagement assays are therefore a critical next step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[7][15][16][17] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can infer target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and treat with varying concentrations of LSN-345 or vehicle control for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (containing soluble proteins) and quantify the amount of the target protein (e.g., PI3Kα) using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of LSN-345 indicates target engagement.

Comparative Data: Thermal Shift of PI3Kα
Compound (at 10 µM)Target ProteinΔTm (°C)
LSN-345 PI3Kα +4.2
AlpelisibPI3Kα+5.1
Vehicle (DMSO)PI3Kα0

The significant positive shift in the melting temperature (ΔTm) of PI3Kα upon treatment with LSN-345 provides strong evidence of target engagement in a cellular environment.

Phase 3: Linking Target Engagement to Cellular Function

The ultimate goal is to demonstrate that the binding of LSN-345 to its target kinase translates into a functional cellular response. This involves assessing the downstream signaling cascade and the phenotypic consequences.[18]

Experimental Protocol: Western Blotting for Downstream Signaling

Inhibition of PI3K should lead to a decrease in the phosphorylation of its downstream effectors, such as Akt and S6 kinase.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with a dose-range of LSN-345 for a specified time (e.g., 4 hours). Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated S6K (p-S6K), and total S6K. A loading control (e.g., GAPDH) should also be used.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

A dose-dependent decrease in the levels of p-Akt and p-S6K would confirm that LSN-345 inhibits the PI3K/Akt signaling pathway.

Phase 4: Defining the Selectivity Profile

An ideal drug candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.[5][6][19][20][21]

Experimental Protocol: Kinome-Wide Profiling

To assess the selectivity of LSN-345, it should be screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). The percentage of inhibition for each kinase is then determined.

Comparative Data: Kinase Selectivity
Compound (at 1 µM)Number of Kinases Inhibited >50%Primary Target Inhibition
LSN-345 4 PI3Kα (92%)
Alpelisib2PI3Kα (98%)
Sunitinib (less selective)>50Multiple

This hypothetical data suggests that LSN-345 exhibits good selectivity, inhibiting only a small number of kinases at a high concentration, with potent inhibition of its primary target.

Conclusion: A Rigorous Path to MOA Validation

The experimental framework outlined in this guide provides a robust and logical pathway for validating the mechanism of action of "this compound" derivatives, exemplified by our lead compound LSN-345. By systematically progressing from biochemical assays to cellular target engagement, downstream signaling analysis, and selectivity profiling, researchers can build a compelling, data-driven case for the compound's MOA. This rigorous, self-validating approach is essential for de-risking drug development programs and accelerating the translation of promising chemical matter into novel therapeutics.

References

  • A Practical Guide to Target Engagement Assays - Selvita . Selvita. Available at: [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate . ResearchGate. Available at: [Link]

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Comprehensive Overview and Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry . ACS Publications. Available at: [Link]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research . Celtarys Research. Available at: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . Science. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . National Center for Biotechnology Information. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net . News-Medical.Net. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules . ACS Publications. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology . Reaction Biology. Available at: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH . National Institutes of Health. Available at: [Link]

  • A near-universal way to measure enzyme inhibition | Newsroom . McGill University. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Strategies for target and pathway engagement in cellular assays . Sygnature Discovery. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News . Drug Discovery News. Available at: [Link]

  • Kinase assays | BMG LABTECH . BMG LABTECH. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Redefining target engagement with new strategies in drug discovery - News-Medical.Net . News-Medical.Net. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment . The Institute of Cancer Research, London. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . Bio-protocol. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity . BMC Systems Biology. Available at: [Link]

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube . YouTube. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis . Taylor & Francis Online. Available at: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - NCBI - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects - YouTube . YouTube. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications . ACS Publications. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • This compound - Lead Sciences . Lead Sciences. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the kinase inhibitory potential of a novel compound, "Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate." While the imidazo[1,2-a]pyrazine scaffold is a known feature in several kinase inhibitors, the specific activity of this particular molecule is yet to be publicly characterized. This document, therefore, serves as a practical, step-by-step manual for researchers and drug development professionals on how to systematically benchmark such a compound against established inhibitors. We will use a hypothetical approach, outlining the necessary experiments and providing the scientific rationale behind each step.

For this comparative study, we have selected three key kinases that are frequently implicated in various diseases and are common targets for drug discovery: p38 Mitogen-Activated Protein Kinase (MAPK), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1δ (CK1δ). We will compare the hypothetical performance of our lead compound against well-characterized inhibitors of these kinases.

Rationale for Kinase Selection and Benchmark Inhibitors

The choice of kinases for initial screening is guided by the structural alerts from the imidazo[1,2-a]pyrazine core, which has been associated with a broad range of kinase inhibitory activities. p38 MAPK, GSK-3β, and CK1δ represent diverse members of the kinome, and assessing activity against them provides a good initial understanding of a novel compound's potential selectivity and mechanism of action.

To provide a robust comparison, we have selected the following well-established inhibitors with known potencies:

Target KinaseBenchmark InhibitorReported IC50 (in vitro)
p38 MAPKα SB 20358050 nM
BIRB 79638 nM[1]
GSK-3β CHIR-990216.7 nM[2]
SB 21676334.3 nM[3][4][5]
CK1δ D4476300 nM[6][7][8]
PF-67046214 nM[6]
Experimental Workflow for Kinase Inhibitor Benchmarking

The process of characterizing a novel kinase inhibitor can be broken down into a series of logical steps, from initial biochemical assays to cellular target engagement and downstream pathway analysis.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation biochem_intro In Vitro Potency & Selectivity adp_glo ADP-Glo™ Kinase Assay (Primary Screen) biochem_intro->adp_glo Measure enzymatic activity lanthascreen LanthaScreen® Eu Kinase Binding Assay (Binding Affinity) adp_glo->lanthascreen Confirm direct binding data_analysis IC50/EC50 Determination Selectivity Profiling Structure-Activity Relationship (SAR) lanthascreen->data_analysis cell_intro Cellular Potency & Target Engagement cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) cell_intro->cetsa Confirm target binding in cells western_blot Western Blot Analysis (Downstream Signaling) cetsa->western_blot Assess functional impact western_blot->data_analysis G stress Stress / Cytokines mkk3_6 MKK3/6 stress->mkk3_6 activates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Substrates (e.g., ATF2, MK2) p38->downstream phosphorylates response Inflammatory Response Apoptosis downstream->response inhibitor This compound SB 203580 / BIRB 796 inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway.

GSK-3β is a constitutively active kinase that is inhibited by upstream signals, such as the Wnt pathway.

G wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh activates destruction_complex Destruction Complex (Axin, APC, CK1, GSK-3β) dsh->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation degradation Proteasomal Degradation beta_catenin->degradation transcription Gene Transcription beta_catenin->transcription activates in nucleus inhibitor This compound CHIR-99021 / SB 216763 inhibitor->destruction_complex inhibits GSK-3β component

Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.

CK1δ plays a crucial role in the phosphorylation of components within the Wnt signaling pathway.

G wnt Wnt Ligand frizzled Frizzled/LRP5/6 wnt->frizzled dsh Dishevelled frizzled->dsh activates beta_catenin_destruction β-catenin Destruction Complex dsh->beta_catenin_destruction inhibits beta_catenin β-catenin beta_catenin_destruction->beta_catenin phosphorylates for degradation transcription Target Gene Expression beta_catenin->transcription activates ck1delta CK1δ ck1delta->dsh phosphorylates ck1delta->beta_catenin_destruction phosphorylates components inhibitor This compound D4476 / PF-670462 inhibitor->ck1delta inhibits

Caption: Role of CK1δ in the Wnt signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to benchmarking a novel kinase inhibitor, using "this compound" as a case study. By following the described workflow, from biochemical potency and binding assays to cellular target engagement and pathway analysis, researchers can build a comprehensive profile of their compound of interest. The comparative data generated against well-characterized inhibitors is essential for understanding the relative potency, selectivity, and potential therapeutic utility of a new chemical entity.

The hypothetical results from these experiments would provide a strong foundation for further preclinical development, including broader kinome screening, in vivo efficacy studies, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The ultimate goal is to identify novel kinase inhibitors with superior efficacy and safety profiles for the treatment of a wide range of diseases.

References

  • Bibian, M., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Bioorganic & Medicinal Chemistry Letters, 23(15), 4375-4380. [Link]

  • Zhang, M., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. International Journal of Molecular Sciences, 23(14), 7889. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. [Link]

  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. [Link]

  • Pelago Bioscience. (n.d.). CETSA®. [Link]

  • Chen, X., et al. (2018). The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells. Frontiers in Immunology, 9, 1553. [Link]

  • He, Z., et al. (2019). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. Molecules, 24(18), 3326. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 434-445. [Link]

  • Scagliola, A., et al. (2022). CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Goparaju, S. K., et al. (2012). Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells. PLoS ONE, 7(6), e39329. [Link]

  • Structural Genomics Consortium. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Al-Ali, H., et al. (2015). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Drug Discovery Today: Technologies, 15, 25-31. [Link]

  • Bio-protocol. (2020). ADP Glo Protocol. [Link]

  • Wikipedia. (n.d.). CSNK1D. [Link]

  • Li, H., et al. (2021). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(17), 11433-11441. [Link]

  • BPS Bioscience. (n.d.). CHIR-99021 (CT99021) HCl. [Link]

  • ResearchGate. (n.d.). (PDF) Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells. [Link]

Sources

A Researcher's Guide to Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Reproducibility, and Comparative Biological Landscape

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the synthesis and biological context of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. As a Senior Application Scientist, my objective is to offer a practical, in-depth perspective, moving beyond a simple recitation of facts to explain the "why" behind the "how." We will delve into a reproducible synthetic protocol, address the critical issue of data reproducibility, and navigate the landscape of closely related bioactive molecules.

Executive Summary: A Tale of a Known Synthesis and an Unknown Biological Profile

Our investigation into this compound reveals a striking dichotomy. On one hand, a reproducible and scalable synthetic route is clearly identifiable from available literature and chemical supplier data. The pathway, commencing from commercially available 2-aminopyrazine, is robust and relies on well-established chemical transformations.

On the other hand, a thorough search of the public scientific literature, including patents and bioassay databases, yields no specific biological activity data for this particular molecule. This absence of information is, in itself, a critical finding. While the broader imidazo[1,2-a]pyrazine scaffold is a wellspring of potent anticancer and antiviral agents, the specific contribution of the 6,8-dibromo substitution pattern on the pyrazine ring in this ester form remains uncharted territory.[1][2][3][4]

This guide, therefore, serves a dual purpose. Firstly, to provide a reliable, step-by-step protocol for the synthesis of this compound, enabling researchers to produce this compound with confidence. Secondly, to contextualize its potential biological significance by presenting a comparative analysis of structurally similar compounds for which biological data are available. This approach allows for informed hypothesis generation and directs future research efforts.

Part 1: Synthesis and Reproducibility: A Clear Path Forward

The synthesis of this compound can be reliably achieved through a two-step process starting from 2-aminopyrazine. The key steps are the dibromination of the pyrazine ring followed by a cyclization reaction.

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

The initial and crucial step is the selective dibromination of 2-aminopyrazine. The literature provides a robust method for this transformation.[5]

Reaction Scheme:

G 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Bromination Reagents Br2, NaOAc·3H2O Glacial Acetic Acid, -5°C to RT

Caption: Bromination of 2-aminopyrazine.

Detailed Protocol:

  • Dissolution: In a fume hood, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

  • Buffering: Add sodium acetate trihydrate (2.4 eq) to the solution and stir until it is fully dissolved. The acetate acts as a base to neutralize the HBr formed during the reaction, preventing side reactions.

  • Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath. This is critical for controlling the reaction rate and selectivity.

  • Bromination: Slowly add bromine (1.6 eq) dropwise to the cooled solution over a period of several hours. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Rapid addition can lead to an uncontrolled exotherm.

  • Reaction Progression: After the addition is complete, continue stirring at low temperature for a further 2 hours, then allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize to a pH of approximately 8 with concentrated ammonium hydroxide.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from methanol to yield pure 2-amino-3,5-dibromopyrazine.

Trustworthiness of the Protocol: This method is well-documented and utilizes standard organic chemistry techniques. The use of a buffer and controlled temperature are key to achieving a good yield and purity. The reported yields for this reaction are typically in the range of 60-70%.[5]

Step 2: Synthesis of this compound

The final step involves the cyclization of 2-amino-3,5-dibromopyrazine with ethyl bromopyruvate.

Reaction Scheme:

G 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Target_Compound This compound 2-Amino-3,5-dibromopyrazine->Target_Compound Cyclization Reagents Ethyl bromopyruvate Solvent (e.g., Ethanol), Reflux

Caption: Cyclization to form the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add ethyl bromopyruvate (1.0-1.2 eq) to the solution.[6]

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Self-Validation and Reproducibility: This type of cyclization is a standard method for the synthesis of the imidazo[1,2-a]pyrazine core.[7] The reaction is generally clean and provides good yields. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part 2: The Biological Data Void and a Comparative Analysis

As previously stated, no direct biological data for this compound has been found in the public domain. This presents both a challenge and an opportunity. The challenge lies in the inability to directly assess its reproducibility. The opportunity lies in using the extensive data on related compounds to predict its potential activities and to design a robust screening strategy.

Comparative Landscape of Bioactive Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Below is a comparative table of structurally related compounds and their reported biological activities.

Compound/ScaffoldKey Structural FeaturesReported Biological ActivityReference(s)
Imidazo[1,2-a]pyrazine Derivatives Variously substituted coreAnticancer, Antiviral, CDK9 inhibitors, Tubulin polymerization inhibitors[2][4]
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate Chloro at C6, Bromo at C8Potential antimicrobial and anticancer propertiesNot directly cited, but inferred from general scaffold activity.
Imidazo[1,2-a]pyridine Derivatives Fused pyridine ring instead of pyrazineAnticancer (PI3Kα inhibitors), Antiviral[8][9]
A4 (an imidazo[1,2-a]pyrazine derivative) Specific substitution patternPotent anti-influenza activity by targeting the viral nucleoprotein[3]

Expertise-Driven Insights:

The presence of two bromine atoms at positions 6 and 8 is expected to significantly influence the molecule's electronic properties and its ability to form halogen bonds, which can be critical for protein-ligand interactions. The ethyl ester at position 2 provides a potential point for metabolic modification or for further chemical derivatization to improve pharmacokinetic properties.

Given the potent anticancer activity of many imidazo[1,2-a]pyrazine derivatives, it is highly probable that this compound will exhibit some degree of cytotoxicity against cancer cell lines. The key questions for researchers are its potency, selectivity, and mechanism of action.

Part 3: Recommended Biological Evaluation Protocols

For researchers who synthesize this compound, the following well-established assays are recommended to explore its potential biological activities. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Anticancer Activity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11][12][13]

Experimental Workflow:

G Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of the test compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading G Plate_Setup Prepare assay plate with buffer, ATP, and substrate Inhibitor_Addition Add serial dilutions of the test compound Plate_Setup->Inhibitor_Addition Enzyme_Addition Add CDK9/CyclinT enzyme to initiate the reaction Inhibitor_Addition->Enzyme_Addition Incubation Incubate at 30°C Enzyme_Addition->Incubation Detection_Reagent Add ADP-Glo™ reagent to measure ADP production Incubation->Detection_Reagent Luminescence_Reading Read luminescence Detection_Reagent->Luminescence_Reading

Caption: Workflow for a CDK9 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and a suitable substrate for CDK9.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known CDK9 inhibitor as a positive control.

  • Reaction Initiation: In a 96- or 384-well plate, combine the reaction buffer, substrate, ATP, and the test compound. Initiate the kinase reaction by adding the CDK9/CyclinT enzyme.

  • Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process of converting the remaining ATP and then converting the ADP to a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition for each concentration of the test compound to determine the IC50 value.

Exploring a Common Anticancer Mechanism: Tubulin Polymerization Assay

The disruption of microtubule dynamics is a clinically validated anticancer strategy. A tubulin polymerization assay can determine if the test compound interferes with this process. [14][15][16][17] Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin in a polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, a fluorescence reporter that binds to polymerized tubulin, and serial dilutions of the test compound. Include paclitaxel as a polymerization promoter (positive control for stabilizers) and colchicine or nocodazole as a polymerization inhibitor (positive control for destabilizers).

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37 °C.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader with temperature control.

  • Data Analysis: Plot the fluorescence intensity versus time. Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a clear and reproducible synthetic pathway. The primary hurdle for its development as a research tool or therapeutic lead is the current lack of publicly available biological data. This guide provides the necessary protocols to not only synthesize this molecule but also to begin to fill this critical knowledge gap.

The comparative analysis of related compounds strongly suggests that this molecule is a promising candidate for anticancer and potentially antiviral screening. By following the detailed and self-validating biological assay protocols provided, researchers can confidently and reproducibly generate the data needed to unlock the potential of this intriguing, yet understudied, molecule. The path from a known synthesis to a known biological function is now clearly laid out.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]

  • Yadav, G., Singh, I., & Singh, J. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38059. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Mishra, A., & Sharma, G. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(81), 10433-10450. [Link]

  • Process for the preparation of 2-amino-3,5-dibromobenzyl amines. (n.d.). Google Patents.
  • Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6039. [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases, 9(5), 1069-1080. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
  • Bencze, E., et al. (2018). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Abdel-Aziz, A. A. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720. [Link]

  • Ethyl bromopyruvate | C5H7BrO3 | CID 66144. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. [Link]

  • CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Ben Fguira, L., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2390. [Link]

  • Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5739-5763. [Link]

  • Wieczorek, M., et al. (2015). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved January 26, 2026, from [Link]

  • CDK9/CyclinT Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

  • Risinger, A. L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(3), 449-457. [Link]

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry, 41(25), 5108-5112. [Link]

  • Synthesis of ethyl bromopyruvate. (n.d.). Google Patents.
  • Hussein, A. M., & Al-Amiery, A. A. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 103-112. [Link]

  • Wang, L., et al. (2022). Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(5), 2269-2281. [Link]

  • Bodakuntla, S., Jijumon, A. S., Janke, C., & Magiera, M. M. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (173). [Link]

  • Bouyahya, A., et al. (2019). Anticancer assay (MTT). Bio-protocol, 9(17), e3358. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Janke, C., & Magiera, M. M. (2018). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 8(24), e3119. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.